3-Chloro-1H-indazol-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRARKIFTNKQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564053 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21413-23-0 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Chloro-1H-indazol-6-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to the development of numerous therapeutics, including agents for oncology, inflammation, and infectious diseases.[1][2]
Within this important class of molecules, 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0) emerges as a particularly valuable building block for drug discovery and development.[3] Its structure is characterized by an indazole core with two critical functional groups: a chlorine atom at the 3-position and an amino group at the 6-position.[3] This specific arrangement provides medicinal chemists with versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 3-chloro group can act as a leaving group in nucleophilic substitution reactions, while the 6-amino group is a key site for amidation, reductive amination, and other derivatizations to build molecular complexity.[4] This guide offers an in-depth examination of the core physical and chemical properties of this compound, providing a technical foundation for researchers in the field.
Caption: Molecular structure of this compound.
Part 1: Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 21413-23-0 | [3],[5],[6] |
| Molecular Formula | C₇H₆ClN₃ | [3],[6] |
| Molecular Weight | 167.60 g/mol | [3],[6] |
| Appearance | Data not consistently available; likely a solid. | |
| Boiling Point | 408.7°C at 760 mmHg (Predicted) | [6] |
| Melting Point | Data not available. | |
| Solubility | Data not available; expected to be soluble in organic solvents like DMSO and alcohols. | |
| InChI | InChI=1/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [3] |
| SMILES | c1cc2c(cc1N)[nH]nc2Cl | [3] |
Note: Some physical properties, such as boiling point, are based on computational predictions and should be considered estimates.
Part 2: Chemical Properties, Reactivity, and Synthesis
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The indazole ring itself, the 3-chloro substituent, and the 6-amino group can all participate in a variety of chemical transformations.
Core Reactivity
The molecule's reactivity can be conceptually divided into three primary domains:
-
N-H Acidity and Alkylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This is a common strategy to block the N-H group or to introduce substituents that modulate the molecule's properties.
-
Nucleophilicity of the Amino Group: The 6-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and diazotization. These reactions are foundational for building out molecular diversity from the core scaffold.[4]
-
Substitution at the 3-Position: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), although the reactivity is influenced by the electron-rich nature of the fused ring system. This position allows for the introduction of various functionalities, including carbon, oxygen, nitrogen, and sulfur nucleophiles, further expanding the accessible chemical space.
Caption: Key reactivity pathways of this compound.
Plausible Synthetic Route
A common and effective method for the synthesis of amino-indazoles involves the chemical reduction of a corresponding nitro-indazole precursor. This approach is advantageous due to the commercial availability of various nitro-aromatic starting materials.
Protocol: Synthesis via Reduction of 3-Chloro-6-nitro-1H-indazole
This protocol describes a representative procedure for the reduction of 3-chloro-6-nitro-1H-indazole to the target compound. The choice of reducing agent is critical; tin(II) chloride in an acidic medium is a classic and robust method for this transformation.
-
Objective: To synthesize this compound from 3-chloro-6-nitro-1H-indazole.
-
Reaction: Ar-NO₂ → Ar-NH₂
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-6-nitro-1H-indazole (1.0 eq).
-
Expertise & Experience: The use of a reflux condenser is essential to prevent the loss of volatile solvent during heating. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although this specific reduction is often robust enough to be run in air.
-
-
Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to the flask to dissolve or suspend the starting material.
-
Causality: Ethanol is often chosen as it is a good solvent for both the starting material and the tin(II) chloride reagent, facilitating a homogeneous reaction environment.
-
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid. Add this solution portion-wise to the stirred suspension of the nitro-indazole.
-
Causality: The reaction is exothermic, so portion-wise addition is a critical safety measure to control the temperature. The concentrated HCl creates the necessary acidic environment for the reduction to proceed efficiently.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC is a self-validating system for reaction monitoring. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is complete.
-
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8).
-
Causality: Neutralization is required to quench the reaction and to ensure the product, an amine, is in its free base form, which is soluble in organic solvents and can be extracted. This step must be done slowly and with cooling, as the acid-base neutralization is highly exothermic.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Expertise & Experience: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase. The organic layers are combined for the next step.
-
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization.
-
Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes the final traces of water. Purification is necessary to remove any remaining starting material, reagents, or byproducts.
-
Part 3: Applications in Drug Discovery
The indazole scaffold is a validated pharmacophore in oncology and other therapeutic areas.[2] this compound serves as a key intermediate for compounds with potential biological activity.
-
Anticancer Agents: The 6-aminoindazole moiety is present in several compounds investigated for their anticancer properties.[4][7] Research has shown that derivatives synthesized from this core can exhibit potent antiproliferative activity against various human cancer cell lines.[4] For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine, derived from the parent compound, showed significant activity against human colorectal cancer cells while being non-toxic to normal cells.[4]
-
Antileishmanial Candidates: The related 3-chloro-6-nitro-1H-indazole scaffold has been used to synthesize derivatives with promising activity against Leishmania species, the parasites responsible for leishmaniasis.[1][8] This suggests that the 6-amino analogue could be a valuable starting point for developing novel treatments for this neglected tropical disease.
-
Kinase Inhibitors: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a critical family of enzymes in cell signaling and a major target class in oncology.[2] This makes this compound an attractive starting point for the design of novel kinase inhibitors.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary derived from typical Safety Data Sheets (SDS) for amine and chloro-aromatic compounds.
-
Hazard Classification: While a specific, universally adopted GHS classification may vary by supplier, related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C may be recommended.[12]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:21413-23-0 | Chemsrc [chemsrc.com]
- 6. CAS 21413-23-0 | this compound - Synblock [synblock.com]
- 7. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. 3-CHLORO-1H-INDAZOL-5-AMINE | 41330-49-8 [amp.chemicalbook.com]
3-Chloro-1H-indazol-6-amine CAS number 21413-23-0 data sheet
An In-Depth Technical Guide to 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0)
Introduction
This compound is a substituted indazole that has emerged as a crucial building block in the fields of medicinal chemistry and materials science. The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties.[1] The specific arrangement of a chloro group at the 3-position and an amine group at the 6-position provides distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals aiming to leverage its unique characteristics.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application in research and development.
Chemical Structure and Identifiers
The structure features a fused benzene and pyrazole ring system. The chlorine atom at position 3 is a key site for nucleophilic substitution or cross-coupling reactions, while the amino group at position 6 offers a handle for amide bond formation, alkylation, or diazotization.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 21413-23-0[1][2] |
| Molecular Formula | C₇H₆ClN₃[1][2] |
| Molecular Weight | 167.60 g/mol [3] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)[1] |
| SMILES | Nc1cc2c(cc1)[nH]nc2Cl[1] |
| Synonyms | 6-Amino-3-chloro-1H-indazole, 3-Chloro-6-aminoindazole[1] |
Physicochemical Data
The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 408.7 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 201.0 ± 23.2 °C | [4] |
| Appearance | Powder or crystals |[5] |
Section 2: Synthesis and Mechanistic Insights
The most common laboratory-scale synthesis of this compound involves the reduction of a nitro-precursor, which is a reliable and well-established transformation in organic chemistry.
Proposed Synthetic Pathway
The synthesis initiates from 6-nitroindazole. Chlorination at the 3-position followed by reduction of the nitro group yields the target amine. A more direct route starts with the commercially available 3-chloro-6-nitro-1H-indazole. The reduction of the nitro group is typically achieved through catalytic hydrogenation or by using a metal/acid system like tin(II) chloride in hydrochloric acid.
Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst (e.g., Pd/C) and solvent (e.g., ethanol, methanol, or ethyl acetate) is critical. The palladium surface acts as a template for the adsorption of both hydrogen gas and the nitro compound, facilitating the stepwise reduction to the amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Reduction of 3-Chloro-6-nitro-1H-indazole
This protocol describes a standard catalytic hydrogenation procedure. Causality: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. Palladium on carbon (10%) is a highly efficient and reusable catalyst for nitro group reductions.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 3-chloro-6-nitro-1H-indazole (5.0 g, 25.3 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask and stir the suspension.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (0.25 g, 5 mol%) under a nitrogen atmosphere. Expert Insight: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst.
-
Hydrogenation: Purge the flask with hydrogen gas three times. Maintain a slight positive pressure of hydrogen using a balloon and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: This step is crucial for removing the catalyst, which could interfere with subsequent reactions or biological assays.
-
Isolation: Wash the Celite® pad with additional ethanol (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a pure solid. Expected yield: 85-95%.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Section 3: Spectroscopic and Analytical Characterization
Analytical validation is non-negotiable in drug discovery and development. The following data provide a baseline for the characterization of this compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.0 (br s, 1H, N1-H), ~7.3 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.5 (br s, 2H, -NH₂). Chemical shifts are predictive and should be confirmed experimentally. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. Aromatic carbons typically appear between δ 100-150 ppm. |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretching from amine and indazole), ~1620 cm⁻¹ (N-H bending), ~1500-1400 cm⁻¹ (C=C aromatic stretching), ~750 cm⁻¹ (C-Cl stretching). |
| Mass Spec (ESI+) | [M+H]⁺ = 168.03. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |
Section 4: Chemical Reactivity and Application in Medicinal Chemistry
The utility of this compound stems from its multiple reactive sites, which allow for diverse chemical modifications. This scaffold is of high interest due to the established biological activities of indazole derivatives, including their roles as kinase inhibitors in oncology and as antileishmanial agents.[6][7][8][9]
Key Reaction Sites
-
N-6 Amino Group: Readily undergoes acylation, sulfonylation, and reductive amination, allowing for the introduction of various side chains.
-
C-3 Chloro Group: Can be substituted via nucleophilic aromatic substitution (SₙAr) or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
-
N-1 Indazole Nitrogen: Can be alkylated or arylated to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
Caption: Key derivatization reactions of this compound.
Significance in Drug Discovery
The indazole moiety is a bioisostere of purine and is known to interact with the hinge region of protein kinases, a critical family of enzymes in cancer signaling pathways. The 6-amino group provides a vector for building out substituents that can target specific pockets in an enzyme's active site, enhancing potency and selectivity. Research into 6-aminoindazole derivatives has shown promising antiproliferative activity in human cancer cell lines.[10] Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as potential antileishmanial candidates, highlighting the scaffold's versatility in addressing infectious diseases.[6][7][8]
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with any chemical intermediate. The information below is summarized from available Safety Data Sheets (SDS).
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11][12]
-
Skin Irritation (Category 2): Causes skin irritation.[11][12]
-
Eye Irritation (Category 2): Causes serious eye irritation.[11][12]
-
Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[11][13]
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| H302 | Harmful if swallowed.[11][12] |
| H315 | Causes skin irritation.[12] |
| H319 | Causes serious eye irritation.[12] |
| H335 | May cause respiratory irritation.[14] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Minimize dust generation.[11] Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents and strong acids.[13] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]
Conclusion
This compound is a high-value chemical intermediate with significant potential for the development of novel therapeutics and functional materials. Its well-defined reactive sites allow for predictable and versatile derivatization, making it an ideal starting point for library synthesis in drug discovery campaigns. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock the full potential of this powerful molecular scaffold.
References
- 1. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. 21413-23-0|6-Amino-3-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 4. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 5. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. enamine.enamine.net [enamine.enamine.net]
Basic structure and tautomerism of 3-Chloro-1H-indazol-6-amine
An In-Depth Technical Guide to the Core Structure and Annular Tautomerism of 3-Chloro-1H-indazol-6-amine
Abstract
This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural features are pivotal to its function as a versatile building block in the synthesis of pharmacologically active agents. A comprehensive understanding of its fundamental structure, and particularly its prototropic tautomerism, is critical for researchers in drug discovery and development. Tautomerism directly influences the molecule's physicochemical properties, hydrogen bonding capabilities, and three-dimensional shape, all of which dictate its interaction with biological targets.[3] This guide provides a detailed examination of the molecular architecture of this compound, a rigorous analysis of its annular tautomerism, and outlines the definitive experimental and computational methodologies used for its characterization.
Core Molecular Structure
This compound (CAS No. 21413-23-0) is a bicyclic heteroaromatic compound with the molecular formula C₇H₆ClN₃.[4][5] The core of the molecule is an indazole ring system, which results from the fusion of a benzene ring with a pyrazole ring.[6] The substituents, a chlorine atom at the 3-position and an amine group at the 6-position, significantly modulate the electronic properties and reactivity of the indazole scaffold.[4]
The indazole nucleus itself is of immense interest due to its presence in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] The precise placement of the chloro and amino groups on this scaffold provides specific vectors for chemical modification and defines its potential interactions within a biological binding pocket.
| Property | Value | Source |
| CAS Number | 21413-23-0 | [7] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.59 g/mol | [8] |
| SMILES | Nc1cc2c(cc1)[nH]nc2Cl | [4] |
| InChI | InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [4] |
Annular Tautomerism: The 1H- and 2H-Indazole Forms
A defining characteristic of NH-indazoles is annular prototropic tautomerism, an equilibrium wherein a proton shifts between the two nitrogen atoms of the pyrazole ring.[9][10] This results in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. This is not a case of simple resonance; these are distinct structural isomers that rapidly interconvert.[9]
For the parent, unsubstituted indazole, extensive experimental and theoretical studies have established that the 1H-tautomer is the more stable form in the gas phase, in solution, and in the solid state.[6][11] The energy difference is estimated to be approximately 3.6–5.3 kcal/mol in favor of the 1H form.[12]
Influence of Substituents on Tautomeric Equilibrium
The electronic nature of substituents can significantly influence the tautomeric equilibrium. In this compound, we must consider two opposing effects:
-
3-Chloro Group: The chlorine atom is electron-withdrawing via induction. Its placement at the C3 position, adjacent to the pyrazole ring, can influence the acidity of the N-H proton and the relative stability of the conjugate bases, thereby affecting the tautomeric preference.
-
6-Amino Group: The amino group is a strong electron-donating group via resonance. Its effect is transmitted through the benzene ring to the heterocyclic core.
Characterization Methodologies: A Validating Workflow
Determining the predominant tautomeric form and understanding the equilibrium dynamics requires a multi-faceted approach combining computational, spectroscopic, and crystallographic techniques.
Computational Chemistry Protocol
Causality: Before undertaking extensive experimental work, quantum mechanical calculations provide a cost-effective and powerful predictive tool. By calculating the relative free energies of the 1H and 2H tautomers, we can predict their relative populations in both the gas phase and in various solvents using solvation models.[14]
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Generation: Build 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[13][15]
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate solution-phase behavior, re-optimize the structures using a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) for relevant solvents (e.g., water, DMSO).[14]
-
Energy Analysis: Compare the final Gibbs free energies (including ZPVE and thermal corrections) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is predicted to be the more stable and abundant species.
NMR Spectroscopy Protocol
Causality: NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[10] Because the proton exchange between N1 and N2 is typically fast on the NMR timescale, the observed spectrum is often a population-weighted average of the two forms.[3] However, by using specialized techniques and observing specific nuclei, one can deconstruct this average.
Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
Initial Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. Note the chemical shifts and line shapes of the aromatic and NH protons.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe (e.g., in 10°C increments). At each temperature, re-acquire the spectra. If the interconversion is slow enough, the single averaged peaks may broaden, and eventually resolve into two distinct sets of signals corresponding to each tautomer. The temperature at which this occurs is the coalescence temperature.
-
High-Temperature Analysis: If no resolution is seen at low temperatures, gradually increase the temperature. Changes in chemical shifts with temperature can still provide thermodynamic information about the equilibrium.
-
¹⁵N NMR (Optional but Definitive): If available, ¹⁵N NMR is highly informative. The chemical environments of the nitrogen atoms are drastically different between the 1H (pyrrolic and pyridinic nitrogens) and 2H (two pyridinic-type nitrogens) tautomers, leading to very different chemical shifts.[16]
-
Data Analysis: From the integration of the resolved peaks at low temperatures, the equilibrium constant (K_t) can be directly calculated. From the coalescence temperature, the free energy of activation for the interconversion can be determined.
X-ray Crystallography Protocol
Causality: While NMR reveals the behavior in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[17] It definitively identifies which tautomer is present in the crystal lattice and reveals detailed geometric information and intermolecular interactions, such as hydrogen bonding.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[17]
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[17]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods to generate an initial electron density map. The positions of non-hydrogen atoms are determined first.[17]
-
Hydrogen Atom Location: Locate the hydrogen atom on the pyrazole ring from the difference Fourier map. Its unambiguous position on either N1 or N2 confirms the tautomeric form in the solid state.
-
Structural Analysis: Refine the model to obtain final atomic coordinates, bond lengths, bond angles, and details of intermolecular hydrogen bonding and crystal packing.
Implications for Drug Discovery
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of biological activity.
-
Receptor Binding: The two tautomers of 3-Chloro-indazol-6-amine present different hydrogen bond donor-acceptor patterns. The 1H-tautomer has one donor (N1-H) and one acceptor (N2), whereas the 2H-tautomer has the reverse (N2-H donor, N1 acceptor). A protein binding pocket will almost certainly have a preference for one pattern over the other, meaning only one tautomer may be biologically active.[3]
-
Physicochemical Properties: Tautomers are different compounds and thus have different pKa values, logP (lipophilicity), and solubility.[3] These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.
-
Intellectual Property: In patent law, different tautomers can sometimes be considered distinct chemical entities. A thorough understanding and characterization of tautomerism are essential for securing robust intellectual property.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its utility is intrinsically linked to its structure, which is complicated by the phenomenon of annular tautomerism. The equilibrium between the 1H- and 2H-tautomers is sensitive to the molecular environment and can be influenced by the compound's substituents. For drug development professionals, assuming the structure is static or exists as the nominally named 1H form is a potential pitfall. A rigorous, multi-pronged analytical approach, combining computational prediction with definitive spectroscopic (NMR) and crystallographic (X-ray) evidence, is the only self-validating system for characterization. This detailed understanding is paramount for rational drug design, enabling the optimization of target binding and the engineering of favorable pharmacokinetic properties.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 5. CAS 21413-23-0 | this compound - Synblock [synblock.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. This compound | CAS#:21413-23-0 | Chemsrc [chemsrc.com]
- 8. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tautomer - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Spectroscopic Characterization of 3-Chloro-1H-indazol-6-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-1H-indazol-6-amine (CAS Number: 21413-23-0).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive characterization of this important heterocyclic compound. Given the scarcity of publicly available experimental spectra, this guide leverages expert knowledge of spectroscopic techniques and data from structurally related molecules to present a robust predictive analysis.
Introduction
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.
The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data.
Figure 1: Chemical structure of this compound.
Synthesis and Characterization Workflow
A common synthetic route to this compound involves the reduction of its nitro precursor, 3-chloro-6-nitro-1H-indazole.[3] This transformation is typically achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. The subsequent characterization workflow is essential to confirm the identity and purity of the final product.
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | N1-H |
| ~7.4 | Doublet | 1H | H4 |
| ~6.8 | Doublet | 1H | H7 |
| ~6.5 | Doublet of Doublets | 1H | H5 |
| ~5.0 | Singlet (broad) | 2H | -NH₂ |
Interpretation: The downfield shift of the N1-H proton is characteristic of acidic protons in a heteroaromatic system. The aromatic protons will show coupling patterns consistent with their positions on the benzene ring. The amine protons are expected to be a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show seven distinct carbon signals.
| Predicted Chemical Shift (ppm) | Assignment |
| ~145 | C6-NH₂ |
| ~142 | C7a |
| ~135 | C3-Cl |
| ~125 | C3a |
| ~122 | C4 |
| ~110 | C5 |
| ~100 | C7 |
Interpretation: The carbon attached to the amino group (C6) is expected to be significantly deshielded. Similarly, the carbon bearing the chlorine atom (C3) will also be downfield. The other aromatic carbons will appear in the typical aromatic region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3200 - 3000 | N-H stretch | Indazole N-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| 800 - 700 | C-Cl stretch | Aryl Halide |
Interpretation: The IR spectrum is expected to be dominated by the characteristic N-H stretching vibrations of the primary amine and the indazole ring. The presence of two bands for the primary amine N-H stretch is due to symmetric and asymmetric stretching modes. The aromatic C=C and C-H stretches will also be prominent.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (mass-to-charge ratio) | Predicted Ion |
| 167/169 | [M]⁺ (Molecular Ion) |
| 132 | [M - Cl]⁺ |
| 105 | [M - Cl - HCN]⁺ |
Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks). Common fragmentation pathways for indazoles include the loss of the substituent at the 3-position (chlorine) and the loss of HCN from the pyrazole ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).
-
Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Inter-connectivity of Spectroscopic Data
The data from these three techniques are complementary and together provide a comprehensive structural confirmation of this compound.
Caption: The complementary nature of NMR, IR, and Mass Spectrometry in the structural elucidation of this compound.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and Mass spectroscopic data for this compound. By understanding the expected spectral features and employing the standardized protocols outlined herein, researchers can confidently characterize this molecule, ensuring the integrity and reliability of their scientific investigations. The synergistic use of these analytical techniques is paramount for the unambiguous structural confirmation of novel and existing chemical entities in the field of drug discovery and development.
References
The Indazole Scaffold: A Privileged Motif Driving Therapeutic Innovation in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, delving into its fundamental characteristics, its role as a versatile pharmacophore in various therapeutic areas, and the underlying mechanisms of action. We will explore its prominence in oncology, inflammation, neurodegenerative disorders, and infectious diseases, supported by structure-activity relationship (SAR) studies, key experimental data, and visualizations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of novel indazole-based therapeutics.
The Indazole Nucleus: A Foundation of Versatility
Indazole, also known as benzpyrazole, is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[1] This arrangement results in a stable, 10-π electron aromatic system.[2] A key feature of indazole is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers, with the 1H-form being the more thermodynamically stable and predominant tautomer.[1][3] This tautomeric flexibility, combined with the presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), provides the scaffold with the ability to engage in diverse and crucial interactions with biological macromolecules.
The indazole moiety is often considered a bioisostere of endogenous structures like indole and purine bases (adenine and guanine), allowing it to mimic their interactions with biological targets.[2][4] Furthermore, it can serve as a bioisosteric replacement for a phenol group, often improving metabolic stability by being less susceptible to phase I and II metabolism.[5][6] These characteristics underpin its status as a privileged scaffold in drug discovery.
The Indazole Scaffold in Oncology: Targeting Uncontrolled Cell Proliferation
The indazole core is a prominent feature in numerous anticancer agents, particularly as a scaffold for kinase inhibitors.[7][8] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[7]
Mechanism of Action: Kinase Inhibition
Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[7] The indazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
Signaling Pathway: VEGFR and FGFR Inhibition by Indazole-Based Drugs
Caption: Inhibition of VEGFR and FGFR signaling by indazole-based drugs.
Prominent Indazole-Containing Anticancer Drugs
Several FDA-approved anticancer drugs feature the indazole scaffold, highlighting its clinical significance.[8][9]
| Drug Name | Target(s) | Approved Indications | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Advanced renal cell carcinoma | [2][8] |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-KIT | Advanced renal cell carcinoma, soft tissue sarcoma | [1][2][8] |
| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and primary peritoneal cancer | [1][7] |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | [8] |
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing the anticancer activity of indazole derivatives. For instance, in a series of 1H-indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), it was found that substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group and at the 4-position with a carboxamide linked to a 3-(4-methylpiperazin-1-yl)phenyl moiety resulted in a compound with potent FGFR1 inhibitory activity (IC50 = 30.2 ± 1.9 nM).[1] Similarly, for epidermal growth factor receptor (EGFR) inhibitors, modifications on the indazole core led to compounds with strong potency against EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively.[1][10]
Indazole Derivatives in Combating Inflammation
Chronic inflammation is a key pathological feature of numerous diseases. Indazole-containing compounds have demonstrated significant anti-inflammatory properties, with some derivatives advancing to clinical use.[11][12]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.[11][12] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12][13]
Workflow: In Vitro Evaluation of Anti-inflammatory Activity
Caption: A typical workflow for assessing the in vitro anti-inflammatory potential of indazole compounds.
Key Anti-inflammatory Indazoles
-
Benzydamine : A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, used for the relief of pain and inflammation.[1][2]
-
Bendazac : Another NSAID containing the 1H-indazole scaffold, used topically for inflammatory conditions.[1][2]
Studies have shown that compounds like 5-aminoindazole exhibit significant COX-2 inhibitory activity, with IC50 values in the micromolar range, contributing to their anti-inflammatory effects.[11]
The Emerging Role of Indazoles in Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a significant therapeutic challenge. The indazole scaffold has emerged as a promising framework for the development of neuroprotective agents.[2][14]
Mechanism of Action: Modulating Neurological Targets
Indazole derivatives have been shown to interact with several targets relevant to neurodegeneration, including:
-
Monoamine Oxidase (MAO) : Inhibition of MAO-B is a strategy to increase dopamine levels in the brain for the treatment of Parkinson's disease.[1][14]
-
Glycogen Synthase Kinase 3 (GSK-3) : GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[14]
-
c-Jun N-terminal Kinase 3 (JNK3) : JNK3 is primarily expressed in the brain and plays a role in neuronal apoptosis. Selective JNK3 inhibitors are being investigated for neuroprotection.[2][15]
A recent study identified an indazole derivative with excellent JNK3 inhibitory activity (IC50 = 85.21 nM) and over 100-fold selectivity against other JNK isoforms, demonstrating neuroprotective effects in in vitro and in vivo models of Parkinson's disease.[15]
Antimicrobial and Antiviral Potential of the Indazole Scaffold
The indazole nucleus is also a valuable scaffold for the development of agents to combat infectious diseases.[2][16]
Antibacterial and Antifungal Activity
Indazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] For example, certain 2H-indazole derivatives have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more active than the reference drug metronidazole.[18] Additionally, some indazoles have exhibited inhibitory activity against Candida albicans and Candida glabrata.[18]
Anti-HIV Activity
The indazole scaffold has been explored for the development of anti-HIV agents, with some derivatives showing inhibitory activity against key viral enzymes.[1][2]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to assess the COX-2 inhibitory potential of indazole derivatives.[11][12]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Indazole test compounds
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the indazole test compounds and celecoxib in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control at various concentrations. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]
Conclusion and Future Perspectives
The indazole scaffold has proven to be a remarkably versatile and valuable motif in medicinal chemistry. Its ability to serve as a privileged scaffold and a bioisostere has led to the development of numerous clinically successful drugs and promising therapeutic candidates across a wide range of diseases. The continued exploration of the indazole chemical space, guided by structure-based drug design, fragment-based approaches, and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and more effective medicines. Future research should focus on enhancing the selectivity of indazole derivatives to minimize off-target effects and further investigating their potential in emerging therapeutic areas.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]
- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Substituted Indazoles: From Classical Methods to Modern Catalytic Strategies
Abstract
The indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[2][3] While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] This technical guide provides an in-depth exploration of the discovery and synthesis of substituted indazoles, designed for researchers, scientists, and drug development professionals. We will traverse the historical landscape of classical synthetic routes and delve into the nuances of modern, highly efficient catalytic methodologies. This guide emphasizes the causality behind experimental choices, provides validated protocols for key transformations, and employs data visualization to clarify complex mechanisms and workflows, thereby offering a comprehensive resource for the synthesis and application of this vital heterocyclic motif.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole core exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][5] This structural duality, combined with the ability to functionalize at multiple positions, provides a versatile three-dimensional framework for interacting with biological targets. The indazole nucleus can act as a bioisostere for other important structures like indoles or phenols, offering advantages in metabolic stability and lipophilicity. Its capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (pyridine-like nitrogen), is pivotal to its role in interacting with enzyme active sites, particularly protein kinases.
The significance of the indazole scaffold is underscored by its presence in numerous FDA-approved drugs, such as:
-
Pazopanib & Axitinib: Multi-targeted tyrosine kinase inhibitors used in cancer therapy.[1][2]
-
Niraparib: A PARP inhibitor for treating certain types of cancer.[2][4]
-
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[6]
-
Benzydamine: A locally acting nonsteroidal anti-inflammatory drug (NSAID).[5]
The widespread therapeutic application of these molecules continually fuels the demand for novel, efficient, and scalable synthetic routes to access structurally diverse indazole derivatives.[6][7]
Classical Synthesis of Indazoles: The Foundational Routes
The earliest methods for constructing the indazole ring, while sometimes reliant on harsh conditions, are well-established and often utilize readily available starting materials.[8] These classical routes laid the groundwork for all subsequent synthetic developments.
The Jacobson Indazole Synthesis
A traditional method for preparing 1H-indazoles, the Jacobson synthesis typically involves the cyclization of N-acylated-o-toluidines upon treatment with a nitrosating agent.[8] The causality here lies in the in-situ generation of an N-nitroso species which readily undergoes intramolecular cyclization.
Caption: Workflow for the Jacobson Indazole Synthesis.
Experimental Protocol: Jacobson Synthesis of 1H-Indazole [8]
-
Acetylation: Slowly add o-toluidine (1 mole) to a mixture of glacial acetic acid and acetic anhydride (1.2 moles).
-
Nitrosation: Cool the resulting solution in an ice bath to between +1°C and +4°C. Introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) while vigorously stirring and maintaining the temperature. The completion of nitrosation is indicated by a persistent black-green color.
-
Workup: Pour the reaction mixture onto a mixture of ice and water. The separated oil is extracted with benzene.
-
Cyclization: Wash the benzene extract with ice water and then treat it with methanol. Add a solution of sodium methoxide in methanol dropwise to the cooled benzene solution. Gas evolution will be observed.
-
Heating & Extraction: After gas evolution ceases, briefly boil the solution on a steam bath. After cooling, extract the solution with 2N and 5N hydrochloric acid.
-
Isolation: Combine the acid extracts and treat with excess ammonia to precipitate the indazole product.
-
Purification: Collect the crude indazole by filtration, wash with water, and dry. The product can be purified by vacuum distillation to yield colorless 1H-indazole.
The Davis-Beirut Reaction
A notable and versatile method for the synthesis of 2H-indazoles is the Davis-Beirut reaction.[9][10] This reaction is appealing because it uses inexpensive starting materials and avoids toxic metals.[9] The core transformation is an N,N-bond forming heterocyclization of a suitable ortho-nitrobenzyl derivative, which can be catalyzed by either acid or base.[9][11]
The base-catalyzed mechanism begins with the deprotonation of an N-substituted 2-nitrobenzylamine, creating a carbanion.[9] This carbanion then attacks the nitro group, initiating a cyclization cascade that ultimately forms the 2H-indazole ring.[9][11]
Caption: Base-catalyzed Davis-Beirut reaction mechanism.
The reaction can also proceed via an o-nitrosobenzaldehyde intermediate, which condenses with a primary amine to form an o-nitrosobenzylidine imine.[11] This imine is a pivotal intermediate that undergoes the N,N-bond forming heterocyclization.[11] Photochemical methods have been developed to access N-aryl targets, which were traditionally challenging under alkaline conditions.[12][13]
Modern Synthetic Methodologies: The Era of Catalysis
While classical methods are foundational, modern drug discovery demands higher efficiency, milder conditions, and greater functional group tolerance.[8] Transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of complex derivatives with remarkable precision and atom economy.[14]
Transition-Metal-Catalyzed C-H Activation/Annulation
The direct functionalization of C–H bonds is a powerful strategy that avoids pre-functionalization of starting materials, thus shortening synthetic sequences.[14][15] Rhodium(III), Cobalt(III), and Palladium(II) catalysts have been particularly successful in this arena.[14][15][16]
A common strategy involves the reaction of azobenzenes with various coupling partners, such as aldehydes or alkynes, where the azo group acts as a directing group to facilitate ortho C-H activation.[14][16] This is followed by an annulation/cyclization cascade to build the indazole ring in a single step.[15][17]
Caption: General workflow for Rh(III)-catalyzed indazole synthesis.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles [14][17]
-
Vessel Preparation: To an oven-dried reaction vessel, add the azobenzene derivative (0.2 mmol), (Cp*RhCl₂)₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Reagent Addition: Add the aldehyde (0.4 mmol) and dioxane (1.0 mL) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2H-indazole product.
Cycloaddition Reactions
The [3+2] cycloaddition of arynes with diazo compounds or hydrazones presents a very direct and efficient route to substituted 1H-indazoles.[18][19] Arynes, highly reactive intermediates, are typically generated in situ from o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like CsF.[18] This method offers mild reaction conditions and accommodates a wide range of functional groups.[18][19]
Table 1: Comparison of Key Synthetic Methodologies
| Method | Tautomer | Key Precursors | Conditions | Advantages | Limitations |
| Jacobson Synthesis | 1H-Indazole | N-Acyl-o-toluidines | Strongly acidic, nitrosating agents | Uses simple precursors | Harsh conditions, generation of nitrous gases |
| Davis-Beirut Reaction | 2H-Indazole | o-Nitrobenzylamines | Base or acid catalysis | Inexpensive materials, versatile | Can have issues with N-aryl targets under base catalysis |
| Rh(III)-Catalyzed C-H Activation | 2H-Indazole | Azobenzenes, Aldehydes | 80-100 °C, Rh catalyst | High atom economy, functional group tolerance | Requires directing group, expensive catalyst |
| Aryne [3+2] Cycloaddition | 1H-Indazole | Aryl triflates, Hydrazones | Room temp, fluoride source | Very mild, broad scope | Requires synthesis of aryne precursor |
Causality and Field-Proven Insights
-
Choice of Catalyst: The selection of a transition metal is critical. Rhodium(III) and Cobalt(III) are often chosen for C-H activation due to their ability to form stable, high-valent metallacycle intermediates which are key to the catalytic cycle.[15][16] Palladium catalysts are frequently employed in cross-coupling reactions to form C-N bonds, which can be a key step in constructing the indazole ring from halo-aromatic precursors.[6]
-
Directing Groups: In C-H activation strategies, the directing group (e.g., azo, oxime) is not merely an inert part of the molecule.[15] It actively coordinates to the metal center, positioning it in close proximity to the target C-H bond. This chelation assistance lowers the activation energy for C-H cleavage, ensuring high regioselectivity that would be impossible to achieve otherwise.
-
Solvent and Additives: The choice of solvent can dramatically influence reaction outcomes. In many transition-metal-catalyzed reactions, polar aprotic solvents like dioxane or DCE are used to solubilize both the organic substrates and the inorganic catalyst salts.[14] Additives like silver salts (e.g., AgSbF₆) often act as halide scavengers, generating a more catalytically active, cationic metal species.[14][17]
Conclusion and Future Directions
The synthesis of substituted indazoles has evolved from classical, often harsh, procedures to highly sophisticated and efficient transition-metal-catalyzed strategies. The advent of C-H activation and modern cycloaddition reactions has opened doors to unprecedented molecular diversity, allowing for the rapid construction of complex indazole libraries for drug discovery.[14][20][21]
Future challenges and opportunities lie in the development of even more sustainable and economical methods.[6] This includes the use of earth-abundant metal catalysts (e.g., copper, iron), metal-free catalytic systems, and protocols that utilize green solvents and minimize waste.[6][22] As our understanding of the biological roles of indazole-containing molecules continues to expand, the demand for innovative synthetic methodologies will undoubtedly grow, ensuring that this privileged scaffold remains at the forefront of medicinal chemistry research.[3][23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Indazole synthesis [organic-chemistry.org]
- 19. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. 2H-Indazole synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 3-Chloro-1H-indazol-6-amine Derivatives: A Guide to Target Identification and Validation
Abstract
The 1H-indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its inherent ability to interact with the hinge region of protein kinases has established it as a premier framework for the development of targeted therapeutics, particularly in oncology. The specific starting material, 3-Chloro-1H-indazol-6-amine, offers a versatile chemical handle for the synthesis of diverse derivative libraries. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to identify and validate the most promising therapeutic targets for novel derivatives of this indazole core. We will move beyond mere protocols to explain the causal reasoning behind experimental choices, focusing on a logical, self-validating workflow designed to rigorously characterize novel chemical entities. The primary focus will be on the protein kinase families that have shown the most significant promise as targets for indazole-based compounds.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of purine, allowing it to function as an effective ATP-competitive inhibitor.[1] Many successful anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature this core structure and function by targeting protein kinases.[1] Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[1][2] Derivatives of the 3-amino-1H-indazole substructure, in particular, are known to form key hydrogen bond interactions within the ATP-binding pocket of kinases, serving as an effective "hinge-binding" fragment.[3][4] The this compound core is an ideal starting point for generating libraries of such derivatives, with the 6-amino group providing a facile point for synthetic elaboration to explore structure-activity relationships (SAR).
This guide will focus on three high-value kinase target families for which indazole derivatives have shown significant promise:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Aurora Kinases (AURKs)
-
Phosphoinositide 3-Kinases (PI3Ks)
For each target class, we will present the scientific rationale, a detailed target validation workflow, and the necessary experimental protocols.
Target Family I: Vascular Endothelial Growth Factor Receptors (VEGFRs)
Rationale for Targeting VEGFRs
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[5] The VEGF signaling pathway is a primary driver of angiogenesis. VEGF ligands bind to their receptors (VEGFR-1, -2, and -3) on the surface of endothelial cells, activating downstream signaling cascades that promote cell proliferation, migration, and survival.[5] VEGFR-2 is considered the principal mediator of the angiogenic effects of VEGF.[6][7] Therefore, inhibiting VEGFR-2 kinase activity is a clinically validated strategy to suppress tumor angiogenesis and growth.[6] The indazole scaffold is a key component of several approved VEGFR inhibitors, making this target class a logical starting point for novel this compound derivatives.[5]
The VEGFR-2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This creates docking sites for signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-AKT pathways, which collectively drive the angiogenic process.
Experimental Validation Workflow
A tiered approach is essential for validating a new derivative as a VEGFR-2 inhibitor. This workflow ensures that resources are spent efficiently, moving from high-throughput biochemical assays to more complex cell-based and selectivity assessments.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50) in a cell-free system. The ADP-Glo™ assay is a luminescence-based method that measures ADP produced by the kinase reaction.[8]
-
Objective: To determine the biochemical IC50 of a derivative against recombinant human VEGFR-2.
-
Principle: Kinase activity produces ADP. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is used to generate light in a luciferase reaction. The light signal is proportional to kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Poly(Glu, Tyr) 4:1 or other suitable substrate peptide.
-
ATP (at Km concentration for VEGFR-2).
-
Test derivative (serially diluted in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test derivative in 100% DMSO. Dispense 1 µL of each dilution into wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract background luminescence. Normalize the data to the "no inhibition" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol: Western Blot for VEGFR-2 Phosphorylation
This assay confirms that the compound inhibits the target in a cellular context by measuring the phosphorylation of VEGFR-2 in response to VEGF stimulation.
-
Objective: To assess the inhibition of VEGF-induced VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).
-
Principle: Activated VEGFR-2 is phosphorylated on specific tyrosine residues. Western blotting with a phospho-specific antibody allows for the quantification of this activation.
-
Materials:
-
HUVECs.
-
Endothelial Cell Growth Medium.
-
Recombinant Human VEGF-A.
-
Test derivative.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA Lysis Buffer.
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., pY1175), anti-total-VEGFR-2.
-
HRP-conjugated secondary antibody.
-
PVDF membrane, SDS-PAGE equipment, and ECL substrate.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
Pre-treat cells with various concentrations of the test derivative (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Leave one plate unstimulated as a negative control.
-
-
Cell Lysis:
-
Place plates on ice and wash twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh phosphatase and protease inhibitors.[9]
-
Scrape cells, transfer lysate to microfuge tubes, and clarify by centrifugation at 14,000 xg for 15 minutes at 4°C.
-
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.[9]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid milk for phospho-protein detection as it contains phosphoproteins like casein).[9]
-
Incubate the membrane with anti-phospho-VEGFR-2 primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total VEGFR-2.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Target Family II: Aurora Kinases
Rationale for Targeting Aurora Kinases
The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis.[1][10] They play essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many human cancers and is often associated with aneuploidy and poor prognosis.[1] As their activity is tightly linked to cell proliferation, they are highly attractive targets for cancer therapy. Several indazole-based compounds have been reported as potent inhibitors of Aurora kinases.[2][10][11]
Aurora Kinase B Signaling in Mitosis
Aurora B is a key component of the chromosomal passenger complex (CPC). The CPC localizes to centromeres in early mitosis to ensure correct kinetochore-microtubule attachments. One of its critical substrates is histone H3. Phosphorylation of Histone H3 at Serine 10 (H3S10ph) by Aurora B is a hallmark of mitotic cells.
Experimental Validation Workflow
Validation follows a similar tiered approach, beginning with biochemical assays and progressing to cell-based functional readouts specific to mitotic processes.
-
Tier 1: Biochemical Assay: Determine the IC50 against recombinant Aurora A and Aurora B kinases using the ADP-Glo™ assay as described for VEGFR-2. This will also provide initial isoform selectivity data.
-
Tier 2: Cellular Target Engagement: Use Western blotting to measure the inhibition of Aurora B activity by quantifying the levels of its downstream substrate, phospho-Histone H3 (Ser10), in a synchronized cell population.
-
Tier 3: Functional Cellular Assay: Assess the antiproliferative effect of the derivatives using a cell viability assay, such as the MTT assay, in a relevant cancer cell line known to overexpress Aurora kinases (e.g., HCT116 colon cancer cells).[10]
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a derivative in a cancer cell line.
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Materials:
-
Cancer cell line (e.g., HCT116).
-
Complete cell culture medium.
-
Test derivative.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and allow them to adhere overnight.[14]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test derivative to the wells (final volume 200 µL). Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13][14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of the inhibitor concentration to determine the GI50.
-
Target Family III: Phosphoinositide 3-Kinases (PI3Ks)
Rationale for Targeting PI3Ks
The PI3K/AKT/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival.[15] Hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the PTEN tumor suppressor, is one of the most common events in human cancer.[16] The PI3K family of lipid kinases phosphorylates PIP2 to generate PIP3, which acts as a second messenger to activate downstream effectors, most notably the kinase AKT.[15] Given its critical role in oncogenesis, inhibiting PI3K is a major focus of drug development, and indazole derivatives have been successfully developed as PI3K inhibitors.[17][18]
The PI3K/AKT/mTOR Signaling Pathway
Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of substrates, including mTORC1, leading to increased protein synthesis and cell growth.
Experimental Validation Workflow
The validation workflow for PI3K inhibitors mirrors the previous examples, focusing on biochemical potency and cellular pathway modulation.
-
Tier 1: Biochemical Assay: Determine the IC50 against recombinant PI3K isoforms (α, β, δ, γ) to assess potency and isoform selectivity using an assay like the ADP-Glo™ kinase assay.
-
Tier 2: Cellular Target Engagement: Use Western blotting to measure the inhibition of AKT phosphorylation at key residues (e.g., Ser473 and Thr308) in a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which often have PIK3CA mutations) following growth factor stimulation (e.g., IGF-1).
-
Tier 3: Functional Cellular Assay: Use the MTT assay to evaluate the antiproliferative effects of the derivatives in a PI3K-dependent cancer cell line.
Critical Step: Kinome Selectivity Profiling
A crucial aspect of kinase inhibitor development is understanding a compound's selectivity. Because the ATP-binding sites of the ~500 kinases in the human kinome are conserved, off-target activity is common. Poor selectivity can lead to toxicity or unexpected biological effects. Therefore, after identifying a potent lead compound against a primary target, it is essential to assess its activity against a broad panel of kinases.
Workflow: Promising lead compounds identified from the tiered workflows should be submitted to a commercial kinome profiling service (e.g., Eurofins' KINOMEscan®, Reaction Biology, Pharmaron).[19][20][21] These services typically offer:
-
Binding Assays (e.g., KINOMEscan®): These measure the binding affinity (Kd) of a compound to a large panel of kinases (often >450), providing a comprehensive view of potential targets and off-targets. This method is independent of ATP concentration.[20]
-
Enzymatic Assays: These services measure the percent inhibition of a large kinase panel at a fixed compound concentration (e.g., 1 µM) to identify potential off-targets. Follow-up IC50 determinations can be performed for significant hits.
The data from a kinome scan is invaluable for lead optimization, enabling medicinal chemists to modify the derivative to improve selectivity and reduce off-target effects.
Summary and Future Directions
The this compound core is a validated and highly promising starting point for the development of novel kinase inhibitors. By employing a logical, tiered validation strategy, researchers can efficiently identify and characterize derivatives with potent and selective activity against high-value cancer targets like VEGFRs, Aurora kinases, and PI3Ks. The workflow presented in this guide—combining biochemical potency assays, cell-based target engagement and functional assays, and comprehensive selectivity profiling—provides a robust framework for advancing new chemical entities from initial synthesis to lead candidate selection. The ultimate goal is the development of next-generation targeted therapies with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmaron.com [pharmaron.com]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
The Solubility Profile of 3-Chloro-1H-indazol-6-amine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-Chloro-1H-indazol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry. In the absence of extensive published experimental data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and structure-activity relationships derived from analogous structures. We present estimated solubility values in a range of common organic solvents, crucial for formulation, screening, and preclinical development. Furthermore, this guide details robust, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility, providing researchers with the necessary protocols to validate and expand upon these predictions. This work is intended to serve as a foundational resource for scientists and researchers engaged in the development of drug candidates incorporating the indazole scaffold.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount attribute that profoundly influences a compound's developability and ultimate therapeutic success.[1] Poor solubility can impede absorption, lead to variable bioavailability, and complicate the development of suitable dosage forms.[1] For researchers working with scaffolds like this compound, a thorough understanding of its solubility in various solvent systems is not merely academic—it is a critical prerequisite for advancing a drug discovery program.
This compound is a substituted indazole, a class of heterocyclic compounds known for a wide array of biological activities.[2] Its structure, featuring a polar indazole core, a basic amino group, and a lipophilic chloro substituent, presents a unique and complex solubility profile. This guide aims to deconstruct this profile, offering both predictive insights and practical experimental frameworks.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[1] Key parameters for this compound are outlined below.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₇H₆ClN₃ | CymitQuimica[2] |
| Molecular Weight | 167.59 g/mol | CymitQuimica[2] |
| pKa (most basic) | ~3-4 (Predicted) | Prediction based on aniline and indazole substructures |
| cLogP | ~2.0 (Predicted) | Prediction based on substructure contributions |
| Melting Point | >200 °C (Decomposes) | Typical for related aminobenzimidazoles[3] |
Structural Analysis and Causality of Solubility Behavior
The solubility of this compound is a composite of the contributions from its three key structural features:
-
Indazole Core: This bicyclic aromatic system is capable of hydrogen bonding (both as a donor and acceptor) and π-π stacking interactions. The nitrogen atoms introduce polarity.
-
6-Amino Group: This primary amine is a strong hydrogen bond donor and can act as a base. It significantly enhances polarity and is expected to improve solubility in polar protic solvents.
-
3-Chloro Group: The chlorine atom is an electron-withdrawing group that increases the lipophilicity of the molecule, which can enhance solubility in less polar organic solvents.
This combination of polar and non-polar features suggests that the compound will exhibit varied solubility across different solvent classes.
Predicted Solubility in Common Organic Solvents
While extensive experimental data for this compound is not publicly available, we can project its likely solubility based on the behavior of structurally similar compounds, such as benzimidazoles and other substituted indazoles.[4][5][6][7] The following table presents these predictions, which should be validated experimentally.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Excellent hydrogen bond acceptor; commonly used for stock solutions of heterocyclic compounds.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Similar to DMSO, a strong hydrogen bond acceptor. |
| Methanol | Polar Protic | 10 - 20 | Capable of hydrogen bonding with the amino and indazole groups. |
| Ethanol | Polar Protic | 5 - 15 | Slightly less polar than methanol, leading to slightly lower expected solubility.[4] |
| Acetone | Polar Aprotic | 1 - 5 | Aprotic nature limits hydrogen bond donation, but can accept hydrogen bonds. |
| Acetonitrile | Polar Aprotic | 1 - 5 | Less polar than acetone, lower expected solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | < 1 | Limited polarity and hydrogen bonding capacity. |
| Dichloromethane (DCM) | Non-polar | < 0.5 | Mismatch in polarity with the solute.[6] |
| Toluene | Non-polar | < 0.1 | "Like dissolves like" principle suggests very poor solubility due to high polarity mismatch.[9] |
| Heptane/Hexane | Non-polar | < 0.01 | Aliphatic solvent with no capacity for polar interactions. |
Note: These values are estimations and serve as a guide for initial experimental design. Actual solubility must be determined empirically.
Experimental Determination of Solubility
To move from prediction to definitive data, rigorous experimental protocols are essential. The two most relevant methods for drug discovery are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent and is the definitive measure for formulation development.[10][11][12] The shake-flask method is the most reliable technique for its determination.[11]
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material by centrifugation followed by careful removal of the liquid, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the saturated supernatant with a suitable mobile phase. Determine the concentration of this compound using a validated analytical method, typically HPLC-UV.
-
Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous or organic medium.[1][13] This method is highly relevant for early drug discovery, as it mimics the conditions of many high-throughput screening (HTS) assays.[14] Nephelometry, which measures light scattering from precipitated particles, is a common and efficient technique.[14][15]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add a small volume of the DMSO stock solution to the test solvent. Create a serial dilution to test a range of concentrations.
-
Incubation: Mix the plate and incubate for a defined period (e.g., 2 hours) at a controlled temperature.[13]
-
Measurement: Read the plate using a laser nephelometer. The instrument detects the intensity of forward-scattered light, which is proportional to the amount of precipitate.[14]
-
Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.
Caption: Workflow for Kinetic Solubility Determination.
Safety, Handling, and Disposal
As a substituted chloro-amino aromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility of this compound, grounded in physicochemical principles and analogies to related structures. The predictive data herein offers a starting point for researchers, but must be underscored by empirical validation. The detailed protocols for thermodynamic and kinetic solubility determination provide a clear path for generating the robust, high-quality data necessary to make informed decisions in a drug discovery and development pipeline. As research on this and similar indazole derivatives progresses, a growing body of experimental data will refine these predictions and further illuminate the structure-solubility relationships that are key to designing the next generation of therapeutics.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
An In-depth Technical Guide to the Safe Handling of 3-Chloro-1H-indazol-6-amine
This document provides a comprehensive technical guide on the safety and handling precautions for 3-Chloro-1H-indazol-6-amine (CAS No. 21413-23-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets, peer-reviewed literature, and established best practices for handling related chemical classes.
Introduction: Understanding the Compound
This compound is a halogenated aromatic amine belonging to the indazole family of heterocyclic compounds. The indazole core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] The presence of a chlorine atom and an amine group on the indazole ring imparts specific reactivity and toxicological properties that necessitate careful handling. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[4] The halogen substituent can influence the electronic properties and reactivity of the molecule.[2][3][5]
This guide is structured to provide a holistic understanding of the risks associated with this compound and to offer practical, evidence-based protocols for its safe use.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are summarized below.
GHS Classification
Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[7][8] |
Signal Word: Warning[6]
Hazard Pictograms:
Toxicological Profile: The "Why" Behind the Hazards
-
Oral Toxicity (H302): Ingestion of this compound can lead to harmful systemic effects. The exact mechanism of toxicity is not well-documented for this specific molecule, but related aromatic amines can interfere with metabolic processes and cause organ damage.
-
Skin and Eye Irritation (H315, H319): The chemical structure, featuring an aromatic amine and a halogen, can react with biological macromolecules in the skin and eyes, leading to inflammation, redness, and pain.[6][9] Aromatic amines can be readily absorbed through the skin, posing a risk of systemic toxicity even from dermal contact.[4][10]
-
Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes and the upper respiratory tract.[7][8]
Engineering and Administrative Controls: The First Line of Defense
To minimize exposure, a multi-layered approach to safety is essential, starting with engineering and administrative controls.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[11] The fume hood should have a face velocity that meets institutional and regulatory standards.
-
Containment: For procedures with a high potential for dust generation, such as weighing or transferring large quantities, the use of a glove box or a powder containment hood is recommended.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for its safe handling, storage, and disposal.
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing or significant dust generation.[6][8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use and change them frequently.[7]
-
Body Protection: A lab coat should be worn and kept buttoned. For larger-scale operations, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with a particulate filter may be required.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Weighing: Weigh the compound in a fume hood or a balance enclosure to minimize dust dispersal.
-
Transfers: Use spatulas and other tools that minimize the generation of static electricity and dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8]
Storage
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture and air.[6][7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][13]
Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert the institutional emergency response team.
-
Ensure the area is well-ventilated.
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste should be collected in a designated, labeled, and sealed container.[6][7]
Visualization of Workflows
Safe Handling Workflow
Caption: A typical workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making process for first aid response to an exposure event.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. A comprehensive understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling protocols, is paramount to ensuring the safety of all personnel.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soc.chim.it [soc.chim.it]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. benchchem.com [benchchem.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. 6-AMINO-3-CHLORO (1H)INDAZOLE - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 3-Chloro-1H-indazol-6-amine as a Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among the various substituted indazoles, 3-Chloro-1H-indazol-6-amine has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents.[4][5]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of this compound. We will delve into its chemical reactivity, provide detailed, field-proven protocols for key synthetic transformations, and illustrate its application in the context of contemporary drug discovery programs, with a focus on kinase inhibitor development.
Physicochemical Properties & Reactivity Profile
This compound is a bifunctional molecule, offering two primary points for chemical modification: the chloro group at the C-3 position and the amino group at the C-6 position. This dual reactivity allows for sequential and regioselective derivatization, making it a powerful scaffold for building molecular complexity.
| Property | Value | Source |
| CAS Number | 21413-23-0 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| Appearance | Off-white to light brown solid | Supplier Data |
| Key Reactive Sites | C3-Chloride (for cross-coupling), C6-Amine (for amidation, alkylation) | [4] |
The chlorine atom at the C-3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The 6-amino group provides a nucleophilic site for forming amides, sulfonamides, or for undergoing reductive amination to generate secondary or tertiary amines.[5][6] This orthogonal reactivity is the cornerstone of its utility in constructing diverse chemical libraries for high-throughput screening.
Core Synthetic Strategies & Protocols
The true power of this compound lies in its capacity to undergo robust and scalable chemical transformations. Below are detailed protocols for two of the most critical reactions in the medicinal chemist's toolkit.
Protocol 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[7][8] This reaction is instrumental for introducing a vast array of amine-containing fragments onto the indazole core, a common strategy in the design of kinase inhibitors to engage with the solvent-exposed regions of the ATP binding pocket.
Caption: Buchwald-Hartwig amination of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.1 eq.).
-
Causality Explanation: A strong, non-nucleophilic base like Cs₂CO₃ is crucial for deprotonating the amine or the intermediate palladium complex without competing in the reaction.[9] Xantphos is a bulky, electron-rich bidentate phosphine ligand that stabilizes the palladium catalyst, promotes reductive elimination, and prevents β-hydride elimination.[9]
-
-
Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically 0.1 M with respect to the indazole starting material.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-1H-indazol-6-amine derivative.
Protocol 2: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-3 position of the indazole core.[10][11] This is a key strategy for exploring the structure-activity relationship (SAR) in the "hinge-binding" region of many kinase inhibitors.
Caption: Suzuki-Miyaura coupling of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.5 eq.), and Potassium Carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).
-
Causality Explanation: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is effective for a wide range of substrates.[10] An aqueous base like K₂CO₃ is required to facilitate the transmetalation step, which is a key part of the catalytic cycle.[11][12]
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours.
-
Monitoring: Track the disappearance of the starting material using LC-MS or TLC.
-
Work-up: a. After cooling, dilute the mixture with ethyl acetate. b. Wash sequentially with water and brine. c. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purification: The resulting crude material is typically purified via silica gel column chromatography to afford the pure 3-substituted indazole product.
Application Case Study: A Workflow for Kinase Inhibitor Discovery
The indazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, with the N1 nitrogen and C6-amino group often forming critical hydrogen bonds with the kinase hinge region.[13][14] Axitinib, a VEGFR inhibitor, and CFI-400945, a potent PLK4 inhibitor, are prominent examples that feature a substituted indazole core.[14] this compound serves as an ideal starting point for a kinase inhibitor discovery program.
Caption: A typical workflow for kinase inhibitor discovery.
This workflow illustrates a rational approach:
-
Step 1 (Hinge-Binding): A Suzuki coupling is performed on this compound to install a group (e.g., a pyridine or pyrimidine ring) designed to interact with the kinase hinge region.[15]
-
Step 2 (Solvent-Front Moiety): The resulting intermediate, now functionalized at C-3, undergoes a Buchwald-Hartwig amination at the C-6 amino group (after suitable protection/deprotection steps if necessary) to introduce various moieties that will project into the solvent-exposed region, allowing for the optimization of potency and pharmacokinetic properties.
-
Screening & SAR: The synthesized library is screened against the target kinase. Hits are analyzed to establish a clear structure-activity relationship (SAR), guiding the next round of synthesis.[16]
-
Lead Optimization: Iterative cycles of design, synthesis, and testing are performed to refine the molecular properties, ultimately leading to a preclinical candidate.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that provides an efficient entry into a rich chemical space relevant to drug discovery. Its orthogonal reactive handles, combined with robust and well-understood synthetic methodologies like the Buchwald-Hartwig and Suzuki-Miyaura couplings, empower medicinal chemists to rapidly generate diverse and novel compound libraries. The proven success of the indazole scaffold in clinically relevant molecules underscores the immense potential of this compound as a starting point for the next generation of targeted therapeutics.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 4. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Chloro-1H-indazol-6-amine
Introduction: The Strategic Importance of the 3-Aryl-1H-indazol-6-amine Scaffold
The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organohalide with an organoboron species is particularly vital in pharmaceutical development for constructing complex molecular architectures.[2][3]
The 3-aryl-1H-indazol-6-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. A prominent example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, where this core structure is crucial for its therapeutic activity.[4] The synthesis of these molecules often relies on the coupling of 3-Chloro-1H-indazol-6-amine with a suitable arylboronic acid. However, this specific substrate presents a unique set of challenges that necessitate a carefully optimized protocol.
This guide provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and a detailed, field-proven protocol for the successful Suzuki coupling of this challenging substrate.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[1]
-
Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species.[6][7] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
References
- 1. byjus.com [byjus.com]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic N-Alkylation of the 1H-Indazole Core
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: The Indazole N-Alkylation Challenge
The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4][5] The functionalization of this privileged heterocycle, particularly through N-alkylation, is a critical step in drug discovery and development campaigns. However, the indazole core presents a significant synthetic challenge: it is an ambidentate nucleophile with two reactive nitrogen atoms, N1 and N2.[1] Direct alkylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[2][3][6][7]
The regiochemical outcome is not random; it is governed by a delicate balance of thermodynamic and kinetic factors, which can be expertly manipulated.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][5][8][9] This intrinsic property forms the basis for achieving regioselectivity. Conditions that allow for equilibration tend to favor the more stable N1-alkylated product (thermodynamic control), while other conditions can favor the kinetically formed N2-product.[1][3][10] This guide provides a detailed exploration of field-proven methods, offering mechanistic insights and step-by-step protocols to empower researchers to selectively navigate the N-alkylation of the 1H-indazole core.
Chapter 1: Governing Principles of Regioselectivity
Achieving the desired N1 or N2 isomer requires a deep understanding of the factors that influence the reaction pathway. The choice of base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole ring all play a pivotal role.[1][2][3]
-
Thermodynamic vs. Kinetic Control : The N1-substituted indazole is typically the thermodynamically more stable product.[3][9] Reactions run under conditions that permit equilibrium (e.g., with certain base/solvent combinations) will favor this isomer. Kinetic control, which favors the fastest-forming product, can sometimes be exploited to yield the N2 isomer.[1][10]
-
Base and Solvent System : The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a classic system for promoting N1 selectivity.[2][3][4] This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs alkylation to the N1 position.[4][6] Conversely, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[1][4]
-
Steric Hindrance : Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 nitrogen. This hindrance directs the incoming alkyl group to the more accessible N2 position.[1][2][3] For instance, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 show excellent N2 selectivity (≥96%) even under conditions that would typically favor N1.[2][3][4]
-
Electronic Effects & Chelation : Electron-withdrawing groups, especially those capable of chelation at the C3 position (e.g., carboxamide, COMe), can strongly favor N1 alkylation by coordinating with the cation of the base (like Na⁺), further encouraging reaction at the adjacent nitrogen.[2][4][6]
Caption: Key factors governing the N1 vs. N2 regioselectivity in indazole alkylation.
Chapter 2: Protocols for Selective N1-Alkylation
Method 1: Classic Alkylation under Thermodynamic Control
This is the most widely cited method for achieving high N1 selectivity, particularly for indazoles lacking significant steric hindrance at the C7 position.[2][3][5] The use of sodium hydride in THF favors the formation of the thermodynamically stable N1-anion, leading to excellent regiocontrol.[2][4]
Causality: NaH, a strong non-nucleophilic base, irreversibly deprotonates the indazole. In a solvent of moderate polarity like THF, the resulting sodium indazolide exists as a tight ion pair. This association, potentially enhanced by chelation from substituents at C3, sterically and electronically favors electrophilic attack at the N1 position.[4][6]
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt often results in a suspension.[1]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[1]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][3] Increasing the temperature can be crucial for driving the reaction to completion while maintaining high selectivity.[3][9]
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Method 2: Reductive Amination for Unfunctionalised Alkyl Groups
For the introduction of simple, unfunctionalised alkyl groups, classical Sₙ2 conditions can lead to poor selectivity.[11] A modern, highly selective alternative is a two-step, one-pot formal reductive amination process that proceeds via an enamine intermediate.[11][12] This method is lauded for its high N1 selectivity, scalability, and operational simplicity.[11][13][14]
Causality: The reaction proceeds through the formation of an N1-enamine, which is the thermodynamically favored condensation product. Subsequent reduction of this stable intermediate locks in the N1-alkylation. No N2-alkylated products are typically detected.[11][12]
Detailed Experimental Protocol:
-
Enamine Formation: In a suitable reaction vessel, combine the 1H-indazole (1.0 equiv), the desired aldehyde (e.g., isobutyraldehyde, 2-3 equiv), a catalytic amount of an acid (e.g., p-toluenesulfonic acid), and a solvent capable of azeotropic water removal (e.g., toluene).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the condensation to completion. Monitor the reaction for the disappearance of the indazole starting material.
-
Solvent Removal: Once enamine formation is complete, cool the reaction and concentrate under reduced pressure to remove the solvent and excess aldehyde. The crude enamine can often be used directly in the next step.[11][12]
-
Reduction: Dissolve the crude enamine in a suitable solvent (e.g., toluene, methanol). Add a hydrogenation catalyst (e.g., 5% Pt/C).[11]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 40 psi H₂) and stir at room temperature until the reduction is complete.[11][12]
-
Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, wash with solvent, and concentrate the filtrate. Purify by column chromatography or crystallization to afford the pure N1-alkyl indazole.[11][12]
Caption: Workflow for N1-selective alkylation via reductive amination.
Chapter 3: Protocols for Selective N2-Alkylation
Method 1: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for achieving N2-alkylation, often showing a strong preference for the N2 regioisomer over N1.[1][3][5][9] This method is ideal for coupling indazoles with primary and secondary alcohols.
Causality: The reaction proceeds via activation of an alcohol with a phosphine/azodicarboxylate system (e.g., PPh₃/DEAD or DIAD).[15] The indazole anion then acts as the nucleophile. The preference for N2 attack is thought to be a result of kinetic control, where the sterically less hindered N2 atom reacts more rapidly with the bulky phosphonium intermediate.[3][6] For example, alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions gives an N1:N2 ratio of 1:2.5.[1][3][9]
Detailed Experimental Protocol:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: Azodicarboxylates are hazardous; handle with care. The reaction is often characterized by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC/LC-MS.[1]
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the hydrazide byproduct. Purify directly by flash column chromatography to separate the N1 and N2 isomers and remove byproducts.[1]
Method 2: Acid-Catalyzed Alkylation with Trichloroacetimidates
A highly selective and general method for N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[8][10][16][17] This method is notable for its excellent N2 selectivity, often with no detectable N1 isomer formed.[8][16]
Causality: The reaction mechanism involves protonation of the trichloroacetimidate by the strong acid.[8] This activation facilitates nucleophilic attack by the indazole. Quantum mechanical calculations suggest that while the N1 position is more nucleophilic, the overall reaction barrier for N2 attack is lower because it can proceed directly from the more stable 1H-indazole tautomer. In contrast, N1 alkylation must proceed through the less stable 2H-tautomer, incurring a significant energetic penalty.[8] This difference in activation energy (e.g., 3.35 kcal/mol) accounts for the high N2 selectivity.[8]
Detailed Experimental Protocol:
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]
Chapter 4: Alternative & Enabling Methodologies
Phase-Transfer Catalysis (PTC)
PTC provides a practical and often environmentally friendlier approach to N-alkylation.[18] It facilitates the reaction between the indazole (in an organic phase) and a deprotonating agent (in a solid or aqueous phase) using a phase-transfer catalyst, such as a quaternary ammonium salt. This method can be performed with inexpensive inorganic bases and may reduce the need for harsh solvents, sometimes even allowing for solvent-free conditions.[18][19] While selectivity can be variable, PTC is a powerful technique for process optimization.[20]
Microwave-Assisted Synthesis
The use of controlled microwave heating can dramatically accelerate N-alkylation reactions, reducing reaction times from hours to minutes.[21][22][23] This technique relies on the efficient absorption of microwave energy by polar molecules, leading to rapid and uniform heating.[22] Microwave-assisted synthesis often results in higher yields, improved reproducibility, and is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent use.[21][22]
Summary of N-Alkylation Methods
| Method | Key Reagents | Typical Selectivity | Key Advantages | Considerations |
| Classical Sₙ2 | Indazole, Alkyl Halide, NaH, THF | N1 (>99:1)[3][5] | High N1 selectivity, widely applicable, well-understood. | Requires anhydrous conditions; NaH is pyrophoric; selectivity drops with other bases/solvents. |
| Reductive Amination | Indazole, Aldehyde, H₂, Pt/C | N1 (>99:1)[11][12] | Excellent N1 selectivity for simple alkyl groups, scalable, mild reduction conditions. | Two-step process; requires aldehyde availability. |
| Mitsunobu Reaction | Indazole, Alcohol, PPh₃, DIAD/DEAD | N2 (e.g., 1:2.5 N1:N2)[3][9] | Good N2 selectivity, uses alcohols directly, proceeds with inversion of stereochemistry. | Stoichiometric byproducts (phosphine oxide, hydrazide) require chromatographic removal. |
| Acid-Catalyzed | Indazole, Trichloroacetimidate, TfOH | N2 (>99:1)[8][16] | Excellent N2 selectivity, broad substrate scope, mild conditions. | Requires synthesis of the trichloroacetimidate alkylating agent. |
| Mixed Conditions | Indazole, Alkyl Halide, K₂CO₃, DMF | Mixture (e.g., 58:42 N1:N2)[11] | Operationally simple, does not require strong base. | Poor selectivity often requires difficult separation of isomers. |
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. phasetransfer.com [phasetransfer.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. jchr.org [jchr.org]
- 23. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anticancer Screening of 3-Aminoindazole Derivatives
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 3-aminoindazole derivatives have garnered significant attention for their potent and diverse anticancer activities.[2][3] These compounds have been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[3] Marketed drugs such as axitinib and pazopanib, which feature the indazole core, underscore the clinical relevance of this heterocyclic system in oncology.[1]
This technical guide provides a comprehensive overview of the synthesis of 3-aminoindazole derivatives and their subsequent evaluation as potential anticancer agents. We will delve into established synthetic methodologies, provide detailed experimental protocols, and discuss the rationale behind key experimental choices. Furthermore, we will explore the common in vitro screening assays used to characterize the anticancer properties of these compounds, including their mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.
Synthetic Strategies for 3-Aminoindazole Derivatives
The synthesis of 3-aminoindazole derivatives typically begins with appropriately substituted 2-fluorobenzonitriles. A common and effective strategy involves the cyclization of these precursors with hydrazine hydrate. This foundational reaction can then be followed by various modifications to introduce diversity at different positions of the indazole ring, which is crucial for optimizing biological activity.
General Synthetic Workflow
A representative synthetic scheme for preparing a library of 3-aminoindazole derivatives is illustrated below. This multi-step process allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
Caption: General synthetic workflow for 3-aminoindazole derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 3-Aminoindazole Intermediate
This protocol describes the synthesis of a 5-bromo-3-aminoindazole intermediate, a common starting point for further derivatization.
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (85%)
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole intermediate.
Rationale: The use of a fluorinated benzonitrile is advantageous as the fluorine atom is a good leaving group, facilitating the nucleophilic aromatic substitution by hydrazine, which subsequently cyclizes to form the indazole ring. n-Butanol is a suitable high-boiling solvent for this reflux reaction.
Protocol 2: N-Alkylation of the 3-Aminoindazole Core
This protocol details the selective N1-alkylation of the indazole ring.
Materials:
-
3-Aminoindazole intermediate (from Protocol 1)
-
Substituted benzyl chloride (e.g., 3-cyanobenzyl chloride)
-
Potassium hydroxide (powdered)
-
Dimethyl sulfoxide (DMSO)
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Dissolve the 3-aminoindazole intermediate (1.0 eq) in DMSO.
-
Add powdered potassium hydroxide (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[4]
Rationale: The use of a strong base like KOH in a polar aprotic solvent like DMSO facilitates the deprotonation of the indazole nitrogen, which then acts as a nucleophile to displace the chloride from the benzyl chloride. This method often provides good selectivity for N1-alkylation.[4]
Anticancer Screening of 3-Aminoindazole Derivatives
Once synthesized and purified, the novel 3-aminoindazole derivatives are subjected to a battery of in vitro assays to determine their anticancer potential.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2][5]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, K562 - chronic myeloid leukemia, PC-3 - prostate, HepG2 - hepatoma)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 3-aminoindazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: The MTT assay is a robust and high-throughput method to obtain a preliminary assessment of a compound's cytotoxic activity. The IC50 values obtained provide a quantitative measure of potency and allow for direct comparison between different derivatives.
Table 1: Representative Anticancer Activity of 3-Aminoindazole Derivatives
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HepG2 (Hepatoma) IC50 (µM) | Reference |
| Compound 6o | >50 | 5.15 | 21.43 | 12.36 | [2] |
| Compound 1c | - | - | - | - | Reported GI50 in the range of 0.041-33.6 µM across NCI-60 cell line panel. |
| Compound 36 | 2.8 ± 1.3 | - | - | - | HCT116 (Colon) IC50: 0.4 ± 0.3 µM. |
| Compound 2f | - | - | - | - | Reported IC50 values of 0.23–1.15 μM against several cancer cell lines.[6] |
| 5-Fluorouracil | 18.62 | 8.34 | 25.31 | 10.25 |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action Studies
To understand how these compounds exert their anticancer effects, further assays are necessary.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compounds induce cell cycle arrest at a specific phase.
Materials:
-
Cancer cells treated with the compound of interest
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell death. This assay can reveal if a compound causes an accumulation of cells in the G0/G1, S, or G2/M phase. For instance, some 3-aminoindazole derivatives have been shown to cause a G2/M phase arrest.
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated cancer cells
-
Flow cytometer
Procedure:
-
Treat cells with the compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
Rationale: Induction of apoptosis is a hallmark of many effective anticancer agents. This assay provides quantitative data on the apoptotic cell population, confirming this mechanism of action. Several 3-aminoindazole derivatives have been shown to induce apoptosis in cancer cells.[2][6]
Signaling Pathways Targeted by 3-Aminoindazole Derivatives
Many 3-aminoindazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-aminoindazole derivatives.
Structure-Activity Relationship (SAR) Insights
The extensive synthesis and screening of 3-aminoindazole libraries have provided valuable insights into their structure-activity relationships.
-
Substituents on the Indazole Ring: The nature and position of substituents on the indazole core can significantly impact activity. For example, modifications at the N1 and C3 positions are common strategies to modulate potency and selectivity.
-
Amide and Sulfonamide Moieties: The introduction of amide or sulfonamide functionalities at the 3-amino position can lead to potent compounds by enabling key interactions with the target protein's active site.[8]
-
Physicochemical Properties: Optimization of properties such as solubility and metabolic stability is crucial for translating in vitro activity into in vivo efficacy. The addition of groups like piperazine can improve these properties.[2]
Conclusion
3-Aminoindazole derivatives represent a highly promising class of compounds for the development of novel anticancer agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. A systematic approach to in vitro screening, encompassing cytotoxicity, cell cycle analysis, and apoptosis assays, is essential for identifying lead candidates. Further investigation into the specific molecular targets and signaling pathways will continue to drive the optimization of this important scaffold for clinical applications.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Chloro-1H-indazol-6-amine in Fragment-Based Drug Design (FBDD)
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior atom economy and better downstream developability.[3][4] Within this paradigm, the deliberate inclusion of halogenated fragments represents a sophisticated strategy to enhance binding affinity and selectivity.
Halogen atoms, particularly chlorine, bromine, and iodine, are not mere hydrophobic space-fillers. They can act as Lewis acids, forming highly directional and stabilizing non-covalent interactions known as halogen bonds (XBs) with electron-rich Lewis bases on a protein target, such as backbone carbonyls or side-chain oxygens.[5][6][7][8] This interaction, driven by an electropositive region on the halogen atom called a "σ-hole," offers a unique tool for medicinal chemists to forge new interactions in a binding pocket.[6][9]
This guide provides a detailed technical overview and experimental protocols for the application of 3-Chloro-1H-indazol-6-amine , a valuable fragment for any FBDD library. Its indazole core is a recognized privileged scaffold in medicinal chemistry, while the 3-chloro substituent provides an opportunity to exploit halogen bonding.[10][11] The 6-amino group, in turn, offers a key vector for hydrogen bonding and a convenient point for synthetic elaboration of fragment hits.
Physicochemical Properties of this compound
A successful fragment screening campaign begins with a well-characterized compound. The properties of this compound make it an excellent candidate for FBDD, aligning well with the "Rule of Three".[3]
| Property | Value | Source | Justification for FBDD |
| Molecular Formula | C₇H₆ClN₃ | [12] | |
| Molecular Weight | 167.60 g/mol | [12] | Compliant with "Rule of Three" (<300 Da), ensuring higher probability of fitting into small pockets.[3] |
| Structure | The rigid bicyclic system reduces conformational entropy upon binding. | ||
| Key Features | - Halogen Bond Donor (Cl)- H-bond Donor (amine, NH)- H-bond Acceptor (N atoms) | Offers multiple, distinct interaction points for establishing initial binding. The chlorine is poised for halogen bonding.[5][8] | |
| Solubility | High solubility is crucial for screening at high concentrations (mM range). | [13] | While specific data is limited, the amine and indazole nitrogens suggest moderate aqueous solubility, which must be experimentally verified. |
FBDD Workflow Using this compound
The journey from a fragment hit to a lead candidate is a structured process. The following diagram illustrates a typical workflow incorporating this compound.
Caption: General workflow for a Fragment-Based Drug Design (FBDD) campaign.
Application Protocol 1: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening tool in FBDD, capable of reliably detecting the weak binding affinities typical of fragments.[14][15] Both ligand-observed and protein-observed experiments are applicable.
Causality Behind Experimental Choices:
-
Protein-Observed (¹H-¹⁵N HSQC): This is the gold standard. By monitoring chemical shift perturbations (CSPs) in an isotope-labeled protein upon fragment addition, we not only detect binding but can also map the interaction site on the protein surface.[14][16] This provides immediate, high-quality structural information for hit follow-up.
-
Ligand-Observed (STD, WaterLOGSY): These methods are useful when isotopic labeling of the protein is not feasible or when protein consumption is a concern.[14] They detect binding by observing its effect on the fragment's NMR signals, making them sensitive and efficient for primary screening.
Protocol: Protein-Observed ¹H-¹⁵N HSQC Screening
Objective: To identify fragments that bind to the target protein and to locate their binding site.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5-10% D₂O).
-
This compound stock solution (e.g., 100 mM in d₆-DMSO).
-
NMR tubes and spectrometer (≥600 MHz with cryoprobe recommended).
Methodology:
-
Protein Preparation & Stability: Ensure the protein is stable and yields a well-dispersed ¹H-¹⁵N HSQC spectrum under the chosen buffer conditions for the duration of the screen.[17]
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This is your reference.
-
Fragment Addition: Add this compound to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the reference and test spectra.
-
Identify residues whose amide peaks have shifted significantly. These shifts indicate a change in the chemical environment of the nucleus upon fragment binding.
-
Calculate the weighted average CSP for each residue (Δδ) using the formula: Δδ = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
-
Hit Criteria: A common threshold for a hit is a CSP value significantly above the average shift plus two or three standard deviations of all shifts.
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein. A cluster of perturbed residues indicates the fragment's binding site.
Caption: Workflow for NMR Chemical Shift Perturbation (CSP) analysis.
Application Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening and hit validation in FBDD.[18][19][20] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (K_D).
Causality Behind Experimental Choices:
-
High Throughput: Modern SPR instruments can screen hundreds to thousands of fragments per day, making it an efficient primary screening method.[21]
-
Low Protein Consumption: SPR requires only microgram quantities of protein, which is advantageous for targets that are difficult to express and purify.[22]
-
Kinetic Information: Unlike endpoint assays, SPR provides kinetic data, which can help differentiate between binding mechanisms and prioritize hits.
Protocol: Primary SPR Screening
Objective: To rapidly screen for fragments that bind to an immobilized protein target.
Materials:
-
High-purity target protein with an available amine or cysteine for immobilization.
-
SPR sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
This compound solution series in running buffer with matched DMSO concentration (e.g., 10 µM to 200 µM).
Methodology:
-
Target Immobilization: Covalently attach the target protein to the sensor chip surface via amine coupling. A reference channel should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.[23]
-
System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Fragment Injection: Inject a high concentration of this compound (e.g., 150 µM) over both the target and reference flow cells.[23] The response is measured in Resonance Units (RU).
-
Data Referencing: The response on the reference channel is subtracted from the target channel to correct for non-specific binding and bulk solvent effects.[18]
-
Hit Identification: A fragment is considered a potential hit if it produces a dose-dependent binding response significantly above the noise level.
-
Affinity Determination (Follow-up): For hits, perform a full dose-response experiment by injecting a series of fragment concentrations. Fit the resulting binding isotherm to a steady-state affinity model to determine the dissociation constant (K_D).
| Parameter | Typical Value for Fragments | Significance |
| Concentration Range | 10 µM - 500 µM | Must screen at high concentrations to detect weak binding. |
| Dissociation Constant (K_D) | 100 µM - 10 mM | Typical affinity range for initial fragment hits. |
| Ligand Efficiency (LE) | ≥ 0.3 | A key metric for prioritizing hits. LE = -ΔG / (No. of heavy atoms).[18] |
Application Protocol 3: X-ray Crystallography for Structural Validation
X-ray crystallography provides the ultimate validation for a fragment hit by delivering an unambiguous, high-resolution 3D picture of the fragment bound to the target.[3][24][25] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[26]
Causality Behind Experimental Choices:
-
Unambiguous Binding Mode: Crystallography directly visualizes the fragment's position, orientation, and specific interactions (including halogen bonds) within the binding pocket.
-
Structure-Based Design: The resulting co-crystal structure is the blueprint for rational, structure-guided medicinal chemistry efforts to "grow" the fragment into a more potent lead compound.[26]
Protocol: Crystal Soaking Experiment
Objective: To determine the co-crystal structure of the target protein in complex with this compound.
Prerequisites: A robust, reproducible crystal system for the target protein is essential. Crystals must be able to withstand soaking in solutions containing DMSO and the fragment.[24]
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein to a suitable size.
-
Soaking Solution: Prepare a solution containing this compound at a concentration of 1-10 mM in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be as high as the crystals can tolerate (e.g., 10-25%) to aid fragment solubility.
-
Soaking: Transfer a protein crystal into a drop of the soaking solution. The soaking time can range from minutes to several hours and must be optimized.
-
Cryo-Cooling: Retrieve the soaked crystal using a loop and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.[3]
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate difference electron density maps (e.g., Fo-Fc maps). A positive density blob in the map that fits the shape of this compound indicates binding.
-
Model the fragment into the density and perform iterative rounds of refinement.
-
-
Interaction Analysis: Analyze the final refined structure to identify key interactions. Pay close attention to the geometry between the chlorine atom and any nearby Lewis bases (e.g., backbone carbonyl oxygens) to confirm the presence of a halogen bond. A typical halogen bond geometry involves an R-X···Y angle close to 165°.[9]
Caption: Schematic of a halogen bond interaction.
Conclusion and Forward Look
This compound is a high-value fragment for FBDD campaigns, offering a privileged chemical scaffold combined with the strategic advantage of a halogen bond donor. The protocols outlined here for NMR, SPR, and X-ray crystallography provide a robust framework for identifying and validating hits with this fragment. The key to success lies in a multi-faceted biophysical approach, where initial screening hits are rigorously validated by orthogonal methods, with the ultimate goal of obtaining high-resolution structural information.[4] The insights gained from the specific interactions made by this compound, particularly the halogen bond, will directly fuel the rational, structure-guided evolution of a novel lead series.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 13. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 23. scispace.com [scispace.com]
- 24. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 25. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of 3-Chloro-1H-indazol-6-amine using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract: This application note provides a comprehensive guide to the analytical characterization of 3-Chloro-1H-indazol-6-amine, a crucial intermediate in pharmaceutical synthesis. Detailed protocols for identity confirmation, purity assessment, and structural elucidation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The methodologies are designed to be robust and reliable, adhering to principles of scientific integrity and good laboratory practices (GLP) to ensure data of the highest quality for researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The purity and structural integrity of this intermediate are paramount as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust analytical methods are essential for its characterization. This guide details validated HPLC and NMR methods for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of pharmaceutical intermediates.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, serving as a definitive tool for identity confirmation and structural elucidation.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reverse-phase HPLC (RP-HPLC) method is presented for the determination of purity and the detection of any process-related impurities of this compound. RP-HPLC is the preferred separation technique in the pharmaceutical industry due to its versatility and compatibility with a wide range of detectors.[5]
Rationale for Method Development
The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating aromatic compounds through hydrophobic interactions.[6][7] A gradient elution is employed to ensure the separation of compounds with a range of polarities, providing a comprehensive impurity profile. The mobile phase, consisting of acetonitrile and a phosphate buffer, is chosen to achieve good peak shape and resolution for the polar aromatic amine. The addition of an ion-pairing agent could also be considered for isomers.[8] UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds to exhibit strong absorbance.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.[9]
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
0.45 µm membrane filters for solvent and sample filtration.[9]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water, adjusting the pH to 3.0 with phosphoric acid, and filtering through a 0.45 µm filter.
-
Degas both mobile phases prior to use.[10]
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample of this compound in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percent method.
-
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12][13][14]
Caption: HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Rationale for NMR Analysis
The choice of deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to its excellent solvating power for a wide range of organic compounds, including polar molecules like this compound.[15] Its residual proton signal does not interfere with the key aromatic signals of the analyte. The acquisition of both ¹H and ¹³C NMR spectra is necessary for a complete structural assignment.
NMR Protocol
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated dimethyl sulfoxide (DMSO-d₆).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum to assign the protons to their respective positions in the molecule.
-
Assign the carbon signals in the ¹³C spectrum based on their chemical shifts and, if necessary, by employing advanced 2D NMR techniques like HSQC and HMBC.
-
Expected Spectral Features: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the indazole ring. The protons of the amino group and the N-H of the indazole may appear as broad singlets. The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.
Caption: Structure and expected NMR spectral regions for this compound.
Conclusion
The HPLC and NMR methods detailed in this application note provide a robust framework for the analytical characterization of this compound. The HPLC method is suitable for routine purity testing and impurity profiling in a quality control environment, while the NMR protocol offers definitive structural confirmation essential for research and development. Adherence to these protocols will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of pharmaceutical products derived from this important intermediate. It is recommended to follow Good Laboratory Practices (GLP) throughout all analytical procedures to ensure data integrity.[10][16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. hawach.com [hawach.com]
- 8. researchgate.net [researchgate.net]
- 9. uprm.edu [uprm.edu]
- 10. The Most Common Good Laboratory Practices in HPLC [phenomenex.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. starodub.nl [starodub.nl]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pharmexcil.com [pharmexcil.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with 3-Chloro-6-nitro-1H-indazole Derivatives
Introduction: The Versatility of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus is a privileged heterocyclic framework in modern drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group, as seen in 6-nitroindazole derivatives, can further enhance or modulate this biological activity, a strategy well-documented in medicinal chemistry.[4] This guide focuses on the synthetic utility of a key intermediate, 3-chloro-6-nitro-1H-indazole, as a platform for generating novel molecular architectures via 1,3-dipolar cycloaddition reactions.
1,3-dipolar cycloadditions are powerful, atom-economical reactions that allow for the construction of five-membered heterocyclic rings in a highly controlled manner.[5][6] By reacting a 1,3-dipole with a dipolarophile, complex molecular scaffolds can be assembled in a single step. This application note provides detailed protocols for the synthesis of diverse heterocyclic systems, such as 1,2,3-triazoles, isoxazolines, and isoxazoles, using functionalized 3-chloro-6-nitro-1H-indazole derivatives as key building blocks. These protocols are designed for researchers in organic synthesis and medicinal chemistry, offering a practical guide to leveraging this versatile scaffold for the development of new therapeutic agents.[1]
Core Concepts: The 1,3-Dipolar Cycloaddition Pathway
The fundamental principle of this chemistry involves the reaction of a 1,3-dipole (a molecule with a delocalized four-electron pi system over three atoms) with a dipolarophile (typically an alkene or alkyne). The reaction proceeds in a concerted fashion, forming a five-membered heterocycle.[5][7] In the context of our target scaffold, the 3-chloro-6-nitro-1H-indazole is first functionalized with a dipolarophile (e.g., an allyl or propargyl group) at the N1 position. This functionalized indazole then serves as the substrate for cycloaddition with various 1,3-dipoles.
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
Synthesis of Key Precursors
A reliable and efficient synthesis of the starting materials is paramount. The following protocols detail the preparation of the core indazole scaffold and its subsequent functionalization to prepare it for cycloaddition.
Protocol 1: Synthesis of 3-Chloro-6-nitro-1H-indazole
This procedure outlines the chlorination of commercially available 6-nitro-1H-indazole. The reaction proceeds via electrophilic substitution.
Materials:
-
6-nitro-1H-indazole
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (5.25%)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve 6-nitro-1H-indazole (e.g., 5.0 g, 31 mmol) in an aqueous solution of sodium hydroxide (e.g., 150 mL water, 5.0 g NaOH).
-
Heat the mixture gently until a clear, red-colored solution is formed.
-
Cool the reaction mixture in an ice-water bath for 15 minutes.
-
Slowly add sodium hypochlorite solution (e.g., 60 mL, 45 mmol) to the cooled mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture continuously at 0 °C for 5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully adjust the pH of the solution to 7 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-nitro-1H-indazole.[8]
Expected Outcome: A crystalline solid. The structure should be confirmed by ¹H NMR and mass spectrometry.[8]
Protocol 2: N-Alkylation of 3-Chloro-6-nitro-1H-indazole
To participate in cycloaddition reactions, the indazole must be functionalized with a dipolarophile moiety, such as an allyl or propargyl group. This protocol describes a general N-alkylation procedure.[9]
Materials:
-
3-Chloro-6-nitro-1H-indazole
-
Allyl bromide or Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 3-chloro-6-nitro-1H-indazole (1 equivalent) in anhydrous THF, add potassium carbonate (2 equivalents) and a catalytic amount of TBAB (0.1 equivalents).
-
Add the alkylating agent (allyl bromide or propargyl bromide, 2 equivalents).
-
Stir the mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the N-alkylated product.[9]
Caption: Experimental workflow from starting material to biological evaluation.
Protocols for 1,3-Dipolar Cycloaddition Reactions
The following protocols describe the synthesis of various five-membered heterocycles attached to the 3-chloro-6-nitro-1H-indazole scaffold.
Protocol 3: Synthesis of 1,2,3-Triazole Derivatives (CuAAC "Click" Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regiospecific reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This method overcomes the issue of obtaining mixtures of regioisomers often seen in thermal cycloadditions.[1]
Materials:
-
N1-propargyl-3-chloro-6-nitro-1H-indazole (from Protocol 2)
-
Organic azide (R-N₃)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction vessel, dissolve the N1-propargyl-3-chloro-6-nitro-1H-indazole (1 equivalent) and the desired organic azide (1.1 equivalents) in the chosen solvent.
-
Add DIPEA (2 equivalents) to the mixture.
-
Add a catalytic amount of CuI (0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.
Trustworthiness Note: The use of a Cu(I) catalyst ensures the exclusive formation of the 1,4-regioisomer, providing a self-validating system for the product's regiochemistry.[1] Yields for this reaction are reported to be high, typically in the range of 82-90%.[1]
Protocol 4: Synthesis of Isoxazoline Derivatives
Isoxazolines are synthesized via the cycloaddition of a nitrile oxide with an alkene. The nitrile oxide is typically generated in situ from an oxime precursor.
Materials:
-
N1-allyl-3-chloro-6-nitro-1H-indazole (from Protocol 2)
-
Aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Chloroform, Dichloromethane)
Procedure:
-
Dissolve the aldoxime (1.1 equivalents) in the solvent.
-
Add NCS (1.1 equivalents) portion-wise and stir the mixture at room temperature for 1-2 hours to form the hydroximoyl chloride.
-
Add the N1-allyl-3-chloro-6-nitro-1H-indazole (1 equivalent) to the mixture.
-
Slowly add a solution of triethylamine (1.5 equivalents) in the solvent via a syringe pump over several hours. The slow addition helps to keep the concentration of the reactive nitrile oxide low, minimizing side reactions.
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the isoxazoline-indazole derivative.[1]
Expertise Insight: This reaction is generally regioselective, with the heteroatom of the dipole attacking the least substituted carbon of the allyl group.[1] The structure of the resulting isoxazoline can be confirmed by ¹H and ¹³C NMR spectroscopy.
Protocol 5: Synthesis of Isoxazole Derivatives
Isoxazoles are formed through the cycloaddition of a nitrile oxide with an alkyne. The protocol is similar to that for isoxazolines, but uses the N1-propargyl indazole derivative.
Materials:
-
N1-propargyl-3-chloro-6-nitro-1H-indazole (from Protocol 2)
-
Aldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF)
Procedure:
-
Follow steps 1 and 2 from Protocol 4 to generate the hydroximoyl chloride in situ.
-
Add the N1-propargyl-3-chloro-6-nitro-1H-indazole (1 equivalent) to the mixture.
-
Add triethylamine (1.5 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup as described in Protocol 4.
-
Purify the product via column chromatography. The ¹H NMR spectrum of the product should show a characteristic signal for the isoxazole proton.[1]
Data Summary and Characterization
The successful synthesis of these derivatives relies on careful monitoring and purification. The following table summarizes typical reaction conditions.
| Product Type | Dipole Precursor | Dipolarophile | Catalyst/Reagent | Typical Yield |
| 1,2,3-Triazole | Organic Azide | N1-Propargyl Indazole | CuI | 82-90%[1] |
| Isoxazoline | Aldoxime | N1-Allyl Indazole | NCS / Et₃N | Moderate to Good |
| Isoxazole | Aldoxime | N1-Propargyl Indazole | NCS / Et₃N | Moderate to Good |
Characterization:
-
¹H and ¹³C NMR: Essential for structural elucidation and confirming regiochemistry. For example, the isoxazole proton at position 4 typically appears around 6.8 ppm in the ¹H NMR spectrum.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Single Crystal X-ray Diffraction: Provides unambiguous structural proof when suitable crystals can be obtained.[9]
Application in Drug Discovery: Antileishmanial Activity
Derivatives synthesized from 3-chloro-6-nitro-1H-indazole have shown promising biological activity, particularly as antileishmanial agents.[1] Leishmaniasis is a parasitic disease for which new, more effective drugs are urgently needed.
Biological Evaluation: Synthesized compounds can be tested in vitro against various Leishmania species (e.g., L. infantum, L. major).[1] An MTT assay is commonly used to determine the inhibitory potency of the compounds against the parasite.
Key Findings:
-
A study demonstrated that several 3-chloro-6-nitro-1H-indazole derivatives, particularly those containing a triazole ring, exhibit strong to moderate activity against L. infantum.[1]
-
Molecular docking studies suggest that these compounds may act by inhibiting trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system.[1]
This demonstrates a clear application pathway: using the described 1,3-dipolar cycloaddition protocols to generate a library of diverse indazole derivatives, followed by screening against relevant biological targets to identify novel drug candidates. The modular nature of these cycloadditions allows for systematic exploration of the chemical space around the indazole scaffold to optimize potency and other pharmacological properties.
Caption: From chemical synthesis to drug candidate identification.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. chesci.com [chesci.com]
- 8. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1H-indazol-6-amine
Welcome to the technical support guide for the synthesis of 3-Chloro-1H-indazol-6-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and critical decision points in this multi-step synthesis, providing evidence-based solutions to enhance yield, improve purity, and troubleshoot effectively.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable heterocyclic building block in medicinal chemistry, notable for its role as a key intermediate in the synthesis of various pharmacologically active agents.[1] Its synthesis is typically a multi-step process fraught with potential pitfalls, including poor regioselectivity, incomplete reactions, and challenging purifications.
The most common and logical synthetic pathway involves three principal transformations, which will form the structure of this guide:
-
Formation of the Indazole Core: Synthesis of 6-Nitro-1H-indazole.
-
Chlorination: Introduction of the C3-chloro substituent to yield 3-Chloro-6-nitro-1H-indazole.
-
Reduction: Conversion of the C6-nitro group to the target C6-amine.
This guide is structured as a series of questions you might encounter at each stage, providing detailed explanations and actionable protocols to steer your experiment toward success.
Overall Synthetic Workflow
The following diagram outlines the standard synthetic route discussed in this guide.
References
Technical Support Center: Optimizing Reaction Conditions for Indazole Ring Formation
A-Technical-Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of indazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges in indazole ring formation.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indazoles, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Indazole Product
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Incomplete Reaction | Solution: Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1][2] Rationale: Many indazole syntheses, such as those involving cyclization, require sufficient thermal energy and time to overcome the activation energy barrier.[1] For instance, some cyclization reactions show increased yields up to a certain temperature (e.g., 110°C), after which side reactions may dominate.[1] |
| Decomposition of Starting Materials or Product | Solution: Lower the reaction temperature or use milder reaction conditions. If the starting materials or product are sensitive to harsh acidic or basic conditions, consider alternative synthetic routes that employ neutral or metal-catalyzed processes. Rationale: Indazole precursors and the final product can be sensitive to high temperatures and extreme pH, leading to degradation.[3] Modern methods often utilize milder conditions to preserve the integrity of the molecules.[3] |
| Poor Quality of Reagents or Solvents | Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. Rationale: Impurities in reagents can interfere with the reaction, and the presence of water can quench catalysts or lead to unwanted side reactions. |
| Ineffective Catalyst | Solution: For metal-catalyzed reactions, screen different catalysts and ligands. Ensure the catalyst is not poisoned by impurities. For some syntheses, catalyst-free approaches under specific conditions (e.g., microwave irradiation) might be more effective.[4] Rationale: The choice of catalyst is crucial for efficiency and selectivity in many modern indazole syntheses, such as copper- or palladium-catalyzed cross-coupling reactions.[5][6][7] |
Issue 2: Formation of Undesired Regioisomers (1H- vs. 2H-Indazoles)
A significant challenge in indazole synthesis is controlling the regioselectivity, often leading to a mixture of N1- and N2-substituted products. The 1H-tautomer is generally more thermodynamically stable.[8][9][10]
| Factor | Strategy for Controlling Regioselectivity |
| Reaction Conditions | For N1-selectivity (Thermodynamic Product): Use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[11][12] For N2-selectivity (Kinetic Product): Kinetically controlled conditions, which can sometimes be achieved at lower temperatures or with specific catalyst systems, may favor the N2 isomer.[10][13][14] Some methods, like the Davis-Beirut reaction, are specifically designed to produce 2H-indazoles.[3] |
| Substituent Effects | Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring N1-alkylation. Electronic Effects: Electron-withdrawing groups at the C7 position can favor N2-alkylation.[10] |
| Synthetic Strategy | Pre-functionalization: To avoid ambiguity, it is often advantageous to use a starting material that already contains the desired N-substituent before the cyclization step.[11] Directed C-H Activation: Employing a directing group can guide the cyclization to favor a specific regioisomer.[15] |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A decision-making workflow for troubleshooting common issues in indazole synthesis.
Issue 3: Formation of Other Significant Side Products
| Side Product | Potential Cause & Solution |
| Unreacted Hydrazone Intermediate | Cause: Incomplete cyclization of a hydrazone precursor. Solution: Ensure the cyclization conditions are optimal. For metal-catalyzed C-H amination of arylhydrazones, the choice of oxidant and catalyst is critical.[8][16] For thermal cyclizations, ensure adequate temperature and reaction time. |
| Indazolones | Cause: Oxidation of the indazole ring or precursors. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. |
| Dimeric Impurities | Cause: Intermolecular side reactions, particularly at high concentrations. Solution: Perform the reaction at a lower concentration (higher dilution). |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for indazole synthesis?
A1: A wide variety of starting materials can be used, reflecting the diverse synthetic strategies available.[5] Common precursors include o-toluidines, o-halobenzaldehydes, o-aminobenzonitriles, o-nitrobenzaldehydes, and arylhydrazones.[3][5][9][17][18]
Q2: How do I choose the right solvent for my indazole synthesis?
A2: Solvent choice can significantly impact yield and selectivity. Aprotic polar solvents like DMSO, DMF, and dioxane are commonly used.[4][5] The optimal solvent depends on the specific reaction mechanism. For instance, in some ultrasound-irradiated syntheses, DMSO has been shown to give the best yields.[4] In certain modern, environmentally friendly protocols, greener solvents like polyethylene glycol (PEG) or even water are employed.[4][6]
Q3: What is the role of the base in indazole synthesis?
A3: The base plays a crucial role in many indazole syntheses, particularly in deprotonation and promoting cyclization. The strength and type of base can influence the regioselectivity of N-alkylation.[11][14] For example, a strong base like NaH in THF favors N1-alkylation, while weaker bases or acidic conditions might lead to different isomer ratios.[10][11]
Q4: Can microwave irradiation improve my reaction?
A4: Yes, microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and cleaner reactions by providing efficient and uniform heating.[4][5]
Q5: How can I purify my crude indazole product?
A5: Purification is typically achieved through recrystallization or column chromatography.[19] For volatile indazoles, vacuum distillation can be an effective method.[3][19]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Jacobson Indazole Synthesis
This classical method involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[3]
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[19]
-
Nitrosation: Cool the mixture in an ice bath and introduce a stream of nitrous gases while maintaining a low temperature (+1° to +4°C).[3][19]
-
Cyclization: The intermediate N-nitroso-o-acetotoluidide is then treated with a solution of sodium methoxide in methanol.[3] Gas evolution will be observed.
-
Workup: After the reaction is complete, the solution is boiled briefly, cooled, and extracted with hydrochloric acid.
-
Isolation: The combined acid extracts are treated with excess ammonia to precipitate the indazole. The crude product is collected by filtration, washed with water, and dried.[3][19]
-
Purification: The crude indazole can be purified by vacuum distillation.[3][19]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Step-by-step workflow for the Jacobson indazole synthesis.
Protocol 2: Modern Copper-Catalyzed Synthesis of 2H-Indazoles
This one-pot, three-component reaction is a modern approach to synthesizing 2H-indazoles.[5][6][7]
-
Reaction Setup: In a reaction vessel, combine the 2-bromobenzaldehyde, a primary amine, sodium azide, and a copper catalyst (e.g., CuI or CuO nanoparticles).[5][6][7]
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 120°C) for the required duration (e.g., 12 hours), monitoring by TLC.[7]
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[7]
Section 4: Data Summary Table
The following table provides a comparative overview of different synthetic routes to indazoles, highlighting typical conditions and outcomes.
| Synthetic Method | Starting Materials | Typical Conditions | Primary Product | Advantages |
| Jacobson Synthesis | o-Toluidine derivatives | Strongly acidic, nitrosating agents | 1H-Indazoles | Well-established, uses readily available materials.[3] |
| Davis-Beirut Reaction | N-substituted 2-nitrobenzylamines | Basic conditions | 2H-Indazoles | Good for 2H-indazole synthesis, inexpensive starting materials.[3] |
| Cadogan-Sundberg Reductive Cyclization | o-Nitroarenes | Trivalent phosphorus compounds (e.g., tri-n-butylphosphine) | 1H- or 2H-Indazoles | Can be performed as a one-pot reaction.[3][18] |
| Palladium-Catalyzed Cross-Coupling | 2-Bromobenzaldehyde, benzophenone hydrazone | Pd catalyst, ligand, base, acid for cyclization | 1H-Indazoles | High functional group tolerance.[5] |
| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | Cu catalyst (e.g., CuI, CuO-NPs) | 2H-Indazoles | One-pot procedure, broad substrate scope.[5][6][7] |
| PIFA-Mediated Oxidative C-N Bond Formation | Arylhydrazones | PIFA (oxidant), mild conditions | 1H-Indazoles | Metal-free, broad substrate scope, green approach.[5][8] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of 3-aminoindazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-aminoindazoles. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the synthesis of this critical scaffold in medicinal chemistry. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my 3-aminoindazole synthesis starting from a 2-halobenzonitrile and hydrazine. What are the likely causes and how can I improve it?
Low yields in the nucleophilic aromatic substitution (SNAr) route to 3-aminoindazoles are a common issue, often stemming from the electronic nature of your starting material and reaction conditions.
-
Causality: The SNAr reaction is highly sensitive to the electronic properties of the benzonitrile. Electron-donating groups (EDGs) on the aromatic ring deactivate it towards nucleophilic attack by hydrazine, leading to sluggish reactions and lower yields. Conversely, electron-withdrawing groups (EWGs) activate the ring and facilitate the reaction. Harsh reaction conditions required for deactivated substrates can also lead to decomposition and the formation of byproducts.[1]
-
Troubleshooting & Optimization:
-
For substrates with EDGs: Consider switching to a palladium-catalyzed arylation of a protected hydrazine (e.g., benzophenone hydrazone) followed by an acidic deprotection/cyclization sequence. This two-step approach often provides better yields for electron-rich systems.[2]
-
Reaction Temperature and Time: Carefully optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate of the SNAr reaction.
-
Hydrazine Equivalents: Using a slight excess of hydrazine hydrate can help drive the reaction to completion, but a large excess can sometimes lead to the formation of di- and tri-meric byproducts.
-
Troubleshooting Guide: Common Side Reactions
This section details common side reactions observed during the synthesis of 3-aminoindazoles via different synthetic routes, along with strategies to mitigate them.
Synthesis from 2-Nitrobenzonitriles (Reductive Cyclization)
Issue: Formation of Benzimidazolone Byproduct
Q2: During the reductive cyclization of my 2-nitrobenzonitrile to form a 3-aminoindazole, I am observing a significant amount of a byproduct which I suspect is a benzimidazolone. How can I confirm this and prevent its formation?
The formation of a benzimidazolone is a known side reaction in the reductive cyclization of 2-nitrobenzonitriles, arising from an alternative cyclization pathway.
-
Mechanism of Benzimidazolone Formation: Under certain reductive conditions, the nitro group is reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Subsequent intramolecular cyclization between the newly formed amine and the carboxylic acid/amide derivative leads to the formation of the benzimidazolone. The presence of water and the choice of reducing agent and reaction conditions can influence the extent of this side reaction.
Caption: Alternative cyclization pathways in the reductive cyclization of 2-nitrobenzonitriles.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Reagents like sodium dithionite (Na₂S₂O₄) are often effective for the direct conversion to the 3-aminoindazole.[3] Catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed, but conditions need to be carefully controlled to avoid over-reduction or side reactions.
-
Anhydrous Conditions: To minimize hydrolysis of the nitrile group, ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Temperature Control: Lowering the reaction temperature may favor the desired cyclization over the hydrolysis pathway.[4]
-
pH Control: The pH of the reaction medium can influence the rate of nitrile hydrolysis. In some cases, maintaining a neutral or slightly basic pH can be beneficial.
-
-
Spectroscopic Identification of Benzimidazolone:
-
¹H NMR: The disappearance of the nitrile signal in the starting material and the appearance of broad NH signals for the benzimidazolone ring.
-
IR: A characteristic C=O stretching frequency for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the benzimidazolone.
-
Issue: Incomplete Reduction
Q3: My reductive cyclization of 2-nitrobenzonitrile is sluggish and results in a mixture of starting material and partially reduced intermediates. How can I drive the reaction to completion?
Incomplete reduction is often due to an insufficiently active reducing agent, catalyst poisoning, or suboptimal reaction conditions.
-
Troubleshooting & Optimization:
-
Catalyst Activity (for catalytic hydrogenation): Ensure your palladium on carbon (Pd/C) or other catalyst is fresh and active. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), pretreating the starting material or using a more robust catalyst may be necessary.
-
Reducing Agent Stoichiometry: For chemical reductions (e.g., with SnCl₂ or Fe/HCl), ensure you are using a sufficient stoichiometric excess of the reducing agent.
-
Reaction Temperature and Pressure (for catalytic hydrogenation): Increasing the hydrogen pressure and/or the reaction temperature can enhance the rate of reduction. However, be mindful that higher temperatures can also promote side reactions.
-
Solvent: The choice of solvent can impact the solubility of the starting material and the efficiency of the reduction. Protic solvents like ethanol or acetic acid are commonly used for catalytic hydrogenation.
-
Synthesis from Isatoic Anhydride
Issue: Unwanted Decarboxylation
Q4: I am attempting to synthesize a 3-aminoindazole derivative from isatoic anhydride and a hydrazine, but I am observing significant gas evolution (CO₂) and formation of byproducts. How can I control the decarboxylation?
Isatoic anhydride is prone to decarboxylation, especially under thermal or basic conditions, which can lead to the formation of various byproducts instead of the desired 3-aminoindazole.[5]
-
Mechanism of Decarboxylation: The reaction of isatoic anhydride with a nucleophile like hydrazine initially forms an intermediate which can then undergo cyclization to the desired product or decarboxylate to form other species. The reaction conditions, particularly temperature and pH, play a crucial role in directing the reaction pathway.
Caption: Competing pathways in the reaction of isatoic anhydride with hydrazine.
-
Troubleshooting & Optimization:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, initial mixing at room temperature or even 0 °C followed by gentle warming is effective.
-
pH Control: The pH of the reaction medium is critical. Running the reaction under neutral or slightly acidic conditions can often suppress decarboxylation. The use of hydrazine salts (e.g., hydrazine hydrochloride) can be beneficial.
-
Order of Addition: Adding the isatoic anhydride portion-wise to the hydrazine solution can help to control the initial exothermic reaction and minimize side product formation.
-
Solvent: Aprotic solvents may be preferred over protic solvents in some cases to reduce the propensity for decarboxylation.
-
Graebe-Ullmann Synthesis
Issue: Tar Formation and Low Yields
Q5: I am attempting a Graebe-Ullmann synthesis to prepare a 3-aminoindazole, but I am plagued by the formation of a significant amount of tar-like material and very low yields of my desired product. What are the key parameters to control in this reaction?
The Graebe-Ullmann reaction, which involves the thermal decomposition of a 1-aryl-1,2,3-benzotriazole, is notorious for requiring high temperatures, which can lead to extensive decomposition and tar formation if not properly controlled.[6]
-
Mechanism and Side Reactions: The reaction proceeds through a diradical intermediate formed by the extrusion of nitrogen gas. This highly reactive intermediate can undergo the desired intramolecular cyclization to form the indazole ring, but it can also participate in intermolecular reactions leading to polymeric materials (tar). The formation of aminopyridine-like byproducts through alternative fragmentation pathways has also been observed in related syntheses.[6]
-
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. The decomposition of the benzotriazole must be carried out at a temperature high enough to induce nitrogen extrusion but low enough to minimize charring. The optimal temperature is highly substrate-dependent and must be determined empirically. A slow, controlled heating profile is often beneficial.
-
High-Boiling Solvents: Performing the reaction in a high-boiling, inert solvent such as paraffin oil, diphenyl ether, or Dowtherm A can help to moderate the reaction temperature and improve heat transfer, leading to more controlled decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide a more controlled and rapid heating profile, leading to higher yields and reduced tar formation compared to conventional heating.[6]
-
Purification of the Benzotriazole Intermediate: Ensure that the starting 1-aryl-1,2,3-benzotriazole is pure. Impurities can act as initiators for polymerization and decomposition pathways.
-
Reaction Scale: Tar formation can sometimes be more problematic on a larger scale. If you are scaling up the reaction, a re-optimization of the reaction conditions may be necessary.
-
General Troubleshooting
Issue: Formation of N-Oxides
Q6: I have identified an N-oxide byproduct in my 3-aminoindazole synthesis. What are the common sources of oxidation and how can I prevent it?
N-oxide formation can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that none of the reagents or starting materials contain residual oxidizing agents.
-
Control of Reaction Temperature: Higher temperatures can increase the rate of oxidation.
-
Issue: Regioselectivity in Subsequent Functionalization
Q7: I have successfully synthesized my 3-aminoindazole, but when I try to functionalize it (e.g., alkylation or acylation), I get a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
The indazole ring has two nucleophilic nitrogen atoms (N-1 and N-2), and direct functionalization often leads to a mixture of regioisomers. The outcome is influenced by steric and electronic factors of the substrate, the nature of the electrophile, and the reaction conditions.
-
Strategies for Regiocontrol:
-
Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring N-2 functionalization. Conversely, bulky groups at the C-3 position may favor N-1 substitution.
-
Protecting Groups: A common strategy is to use a protecting group to block one of the nitrogen atoms, perform the desired functionalization on the other, and then deprotect.
-
Reaction Conditions: The choice of base and solvent can significantly influence the N-1/N-2 ratio. For example, in some systems, using a strong, non-nucleophilic base in a non-polar solvent may favor N-1 substitution, while phase-transfer catalysis conditions might favor N-2.
-
Experimental Protocols
Protocol 1: Minimizing Benzimidazolone Formation in Reductive Cyclization
This protocol is optimized for the synthesis of 3-aminoindazole from 2-nitrobenzonitrile using sodium dithionite.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reducing Agent: To the stirred solution, add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Common Side Products in 3-Aminoindazole Synthesis and Their Identification
| Side Product | Common Synthetic Route | Key Spectroscopic Features |
| Benzimidazolone | Reductive cyclization of 2-nitrobenzonitriles | IR: Strong C=O stretch (~1700 cm⁻¹). ¹H NMR: Broad NH signals. MS: Molecular ion peak corresponding to the benzimidazolone mass. |
| Dimeric/Trimeric Byproducts | SNAr with hydrazine | MS: Molecular ion peaks corresponding to multiples of the monomer unit. ¹H NMR: Complex aromatic region. |
| Decarboxylation Products | From isatoic anhydride | Dependent on the specific product formed. Often involves loss of the carboxyl-derived group. |
| N-Oxide | Various routes with exposure to oxidants/air | MS: M+16 peak. Changes in the aromatic region of the ¹H and ¹³C NMR spectra. |
Visualizations
Caption: A troubleshooting workflow for common issues in 3-aminoindazole synthesis.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
Preventing byproduct formation during C-N coupling with indazoles
Welcome to the Technical Support Center for C-N coupling reactions involving the indazole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-substituted indazoles, a common motif in pharmacologically active compounds. The inherent asymmetry of the indazole ring often leads to challenges in regioselectivity, resulting in the formation of undesired byproducts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the C-N coupling of indazoles.
Question: I am consistently getting a mixture of N1 and N2 isomers in my reaction. What are the primary factors that control this regioselectivity?
Answer: The formation of N1 and N2 regioisomers is the most common byproduct issue in indazole C-N coupling reactions.[1][2][3] The outcome is a delicate balance of several factors:
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Steric and Electronic Effects of Indazole Substituents: The position and nature of substituents on the indazole ring play a crucial role.[4][5][6]
-
Steric Hindrance: Bulky substituents at the C7 position will sterically hinder the N1 position, thereby favoring N2 substitution.[7] Conversely, bulky groups at the C3 position tend to favor N1 substitution.[2][8]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, substituents at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity.[4][5][6]
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1:N2 ratio.[4][5]
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity, particularly for N-alkylation.[2][4][9] This is attributed to the sodium cation's potential to coordinate with the N2 atom and a nearby electron-rich substituent, sterically blocking it.[2] In contrast, different bases and more polar solvents like DMF can lead to varying or diminished selectivity.[1][4]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][9][10] Conditions that allow for equilibration, such as higher temperatures or the use of specific electrophiles like α-halo carbonyls, can favor the formation of the more stable N1-substituted product.[2][5][9]
-
-
Catalyst and Ligand System (for Arylation): In transition metal-catalyzed reactions like the Buchwald-Hartwig or Ullmann coupling, the choice of metal, ligand, and additives is critical.[11][12][13]
-
Palladium Catalysis: The steric and electronic properties of phosphine ligands in Buchwald-Hartwig amination significantly impact the reaction's outcome. Bulky, electron-rich ligands are often employed to promote the desired coupling.[14][15]
-
Copper Catalysis: In Ullmann-type reactions, the ligand can also direct the regioselectivity. Diamine ligands, for example, have been shown to be effective in promoting C-N bond formation under milder conditions.[16]
-
Question: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation of my aryl halide starting material. What is causing this and how can I prevent it?
Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-coupling reactions.[17] This typically occurs due to a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium-amide intermediate.[12]
Here are some strategies to minimize this byproduct:
-
Ligand Choice: The selection of an appropriate bulky, electron-rich phosphine ligand is crucial. Ligands like RuPhos, BrettPhos, or t-BuXPhos can promote the desired reductive elimination to form the C-N bond over competing side reactions.[14]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.[14]
-
Base Selection: The choice of base can also play a role. Ensure you are using a suitable base for your specific substrate and catalyst system. For unprotected N-H heterocycles, a strong, non-nucleophilic base like LiHMDS can be effective.[14]
-
Ensure Anhydrous Conditions: The presence of water can contribute to catalyst decomposition and promote side reactions. Always use anhydrous and deoxygenated solvents and reagents.[14]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your C-N coupling experiments with indazoles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor N1:N2 Regioselectivity | 1. Suboptimal base/solvent combination. 2. Steric or electronic effects of substituents are not being leveraged. 3. Reaction conditions favor a mixture of kinetic and thermodynamic products. | 1. For N1 selectivity in alkylations, use NaH in THF.[2][4][9] 2. For N2 selectivity, consider indazoles with C7 substituents.[4][5][6] 3. For arylation, screen different palladium or copper catalysts with a variety of ligands. |
| Low or No Conversion | 1. Inactive catalyst (in Pd or Cu catalysis). 2. Incorrect base for the chosen reaction. 3. Low reaction temperature. | 1. Ensure the use of a high-quality precatalyst and ligand, and maintain an inert atmosphere.[14] 2. For unprotected indazoles, consider strong, hindered bases like LiHMDS.[14] 3. Gradually increase the reaction temperature, typically in the range of 80-110 °C for cross-coupling reactions.[14] |
| Formation of Hydrodehalogenation Byproduct | 1. Catalyst decomposition. 2. Presence of water or other protic impurities. 3. Unfavorable kinetics for C-N bond formation. | 1. Lower the reaction temperature and consider increasing the ligand-to-palladium ratio slightly.[14] 2. Use strictly anhydrous and deoxygenated solvents and reagents.[14] 3. Switch to a more active ligand system (e.g., from a less bulky to a more sterically demanding one).[14] |
| Inconsistent Results | 1. Impure starting materials. 2. Variability in catalyst or ligand quality. | 1. Purify both the indazole and the coupling partner before use. 2. Use a reliable source for your catalyst and ligand, or consider using preformed palladium precatalysts for better consistency.[14] |
Key Experimental Parameters and Their Impact on Regioselectivity
The following table summarizes the influence of various reaction parameters on the N1 vs. N2 selectivity in the C-N coupling of indazoles.
| Parameter | Effect on N1-Selectivity | Effect on N2-Selectivity | Causality & Key Insights |
| Base/Solvent System | Favored by NaH in THF.[2][4][9] | Can be favored by other combinations, but is highly substrate-dependent. | The Na+ cation is thought to chelate between N2 and a C3 substituent, sterically blocking N2.[2] Polar aprotic solvents like DMF can lead to less predictable outcomes.[4] |
| Indazole C3-Substituent | Strongly Favored by bulky or coordinating groups (e.g., -tBu, -CO₂Me, -CONH₂).[2][8] | Disfavored. | Steric hindrance around the N2 position and potential coordination with the cation of the base direct the reaction to N1.[2][8] |
| Indazole C7-Substituent | Disfavored. | Strongly Favored by electron-withdrawing groups (e.g., -NO₂, -CO₂Me).[4][5][6] | Steric hindrance at N1 and electronic effects make N2 the more accessible and reactive site.[7] |
| Catalyst/Ligand (Arylation) | Highly dependent on the specific system. | Highly dependent on the specific system. | The ligand's steric and electronic properties dictate the geometry and reactivity of the metal center, influencing which nitrogen atom can effectively participate in the catalytic cycle.[18] |
Visualizing Competing Reaction Pathways
The regioselectivity in indazole alkylation can be visualized as a competition between two pathways, influenced by the reaction conditions.
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of a C3-Substituted Indazole
This protocol is based on the widely reported use of sodium hydride in tetrahydrofuran to achieve high N1 regioselectivity.[2][4][9]
Materials:
-
C3-substituted 1H-indazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the C3-substituted 1H-indazole.
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Indazole
This protocol provides a general starting point for the palladium-catalyzed N-arylation of a halogenated indazole. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Halogenated indazole (e.g., 5-bromo-1H-indazole) (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the halogenated indazole, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add the anhydrous solvent and the amine coupling partner via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-arylated indazole.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Cyclization of Indazole Precursors
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective indazole cyclization, with a specific focus on the critical role of solvent effects. Indazole scaffolds are privileged structures in medicinal chemistry, and controlling the N1 versus N2 substitution is paramount for tuning pharmacological activity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 vs. N2 regioselectivity in indazole synthesis and alkylation?
A1: The regiochemical outcome of indazole functionalization is a delicate balance of several factors.[3] The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[4][5][6][7] Key factors that dictate the final N1/N2 ratio include:
-
Solvent Choice: The polarity, proticity, and coordinating ability of the solvent play a pivotal role. Polar aprotic solvents like DMF and DMSO can favor the formation of solvent-separated ion pairs, which may lead to different selectivity compared to non-polar solvents like THF, where tight ion pairs might predominate.[8] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often employed for selective N1-alkylation.[4][8]
-
Base Selection: The choice of base is intrinsically linked to the solvent system. Strong, non-nucleophilic bases like NaH are commonly used. The nature of the counter-ion can also influence selectivity.
-
Substituent Effects: Both steric and electronic properties of substituents on the indazole ring are critical. Bulky groups at the C3 position can sterically hinder the N2 position, favoring N1 substitution. Conversely, electron-withdrawing groups at the C7 position can direct alkylation to the N2 position.[4][8]
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent can influence the site of attack.[4]
-
Temperature and Reaction Time: These parameters can shift the balance between kinetic and thermodynamic control. N1-substituted indazoles are often the thermodynamically more stable products, while N2-isomers can be favored under kinetically controlled conditions.[4]
Q2: My cyclization reaction is giving a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A2: To improve regioselectivity, a systematic optimization of reaction conditions is necessary. Based on the factors mentioned above, consider the following:
-
Solvent Screening: If you are obtaining a mixture of isomers, altering the solvent is a primary troubleshooting step. A solvent screen including polar aprotic (e.g., DMF, DMSO, acetonitrile), non-polar (e.g., toluene, dioxane), and ethereal (e.g., THF, 2-MeTHF) solvents should be conducted. For example, a switch from DMF to dioxane has been shown to dramatically improve N1-selectivity in certain alkylations.[5][6][9]
-
Base and Counter-ion Effects: If using a base like K₂CO₃ in DMF results in a mixture, switching to NaH in THF might favor the N1 isomer.[3]
-
Temperature Control: Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer.
Q3: I am experiencing incomplete conversion in my indazole synthesis. What are the likely causes and solutions?
A3: Incomplete conversion is a common issue that can often be traced back to suboptimal reaction conditions.[10]
-
Poor Solubility: Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent system may be required.[10]
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition. A systematic temperature screen is recommended.[10]
-
Reagent Purity and Stoichiometry: Verify the purity of your reagents and ensure the correct stoichiometry is being used.
Troubleshooting Guide: Solvent Effects on Regioselectivity
| Problem | Probable Cause | Suggested Solution |
| Poor N1/N2 Selectivity | The solvent may be promoting the formation of both regioisomers. Polar aprotic solvents like DMF can sometimes lead to mixtures.[3][8] | Screen a range of solvents with varying polarities. For enhanced N1 selectivity, consider less polar solvents like THF or dioxane in combination with NaH.[5][6][8][9] |
| Low Yield of 2H-Indazole in Davis-Beirut Reaction | The solvent system may not be optimal. The Davis-Beirut reaction is highly sensitive to the solvent environment.[11] | The addition of a controlled amount of water to an alcohol solvent (e.g., n-propanol) can dramatically increase the yield of 2H-indazoles. However, excessive water can be detrimental.[11] |
| Reaction Stalls or is Sluggish | Poor solubility of starting materials in the chosen solvent. | Select a solvent with a higher boiling point or better solvating power for your specific substrates. For example, DMSO is used in some palladium-catalyzed 2H-indazole syntheses at elevated temperatures.[12] |
| Formation of Unwanted Byproducts | The solvent may be participating in side reactions, or the reaction conditions are too harsh. | Consider a milder solvent and/or lower reaction temperature. For instance, some modern indazole syntheses can be performed at room temperature.[12] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 1H-Indazole
This protocol is optimized for the selective formation of the N1-alkylated indazole, leveraging thermodynamic control.[4][8]
Materials:
-
1H-Indazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Alkyl Halide (e.g., pentyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated indazole.
Protocol 2: Regioselective Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol is a general procedure for the synthesis of 2H-indazoles, where the solvent system is critical for the reaction's success.[11][13]
Materials:
-
o-Nitrobenzylamine derivative
-
Sodium Hydroxide
-
n-Propanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the o-nitrobenzylamine derivative (1.0 eq) in a mixture of n-propanol and water (e.g., 85:15 v/v).
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the n-propanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the 2H-indazole.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. The Davis-Beirut Reaction | Blog Baladi [blogbaladi.com]
Technical Support Center: Scaling Up Indazole Intermediate Synthesis
Welcome to the technical support center for the synthesis of indazole intermediates. This guide is designed for researchers, chemists, and professionals in drug development who are looking to transition their indazole synthesis from bench-scale to larger, process-scale operations. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up is efficient, safe, and reproducible.
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, translating a laboratory-scale synthesis of these vital intermediates to a larger scale introduces a unique set of obstacles. Issues that are manageable at the milligram scale can become significant hurdles at the kilogram scale, impacting yield, purity, and safety. This guide provides practical, field-tested insights to navigate these complexities.
Troubleshooting Guide: From Theory to Practice
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.
Issue 1: Poor Yield and Incomplete Conversion
Question: My indazole synthesis is stalling, resulting in low yields and significant amounts of unreacted starting material. What are the likely causes, and how can I drive the reaction to completion at a larger scale?
Answer: Incomplete conversion is a frequent challenge during scale-up and can often be traced back to several factors that are exacerbated at a larger volume.
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction rate. What appears homogenous in a small flask may not be so in a 100L reactor.
-
Solution:
-
Optimize Agitation: Ensure your reactor's impeller design and stirring speed are adequate for the viscosity and volume of your reaction mixture.
-
Temperature Control: Utilize a well-calibrated heating/cooling jacket and consider multiple temperature probes to ensure uniform temperature distribution. A systematic screening of the reaction temperature is often necessary, as some reactions are sensitive to even minor deviations.[4]
-
-
-
Solvent Effects and Solubility: The choice of solvent is critical. A solvent that works well on a small scale might not be optimal for larger batches due to differences in solubility at varying concentrations.[4]
-
Solution:
-
Solubility Studies: Perform solubility tests of your starting materials and intermediates in the chosen solvent at the target reaction temperature and concentration.
-
Solvent Screening: If solubility is an issue, consider a co-solvent system or screen alternative solvents with suitable boiling points and polarity for your specific reaction.
-
-
-
Reagent Stoichiometry and Addition Rate: On a larger scale, the rate of addition of a reagent can significantly impact local concentrations and side reactions.
-
Solution:
-
Controlled Addition: Utilize a syringe pump or a controlled-addition funnel for the slow, steady introduction of critical reagents.
-
Stoichiometry Re-evaluation: While a slight excess of a reagent might be acceptable on a small scale, this can lead to significant downstream purification challenges at a larger scale. Re-evaluate the optimal stoichiometry for your scaled-up reaction.
-
-
Issue 2: Formation of the Undesired 2H-Indazole Isomer
Question: My primary goal is the synthesis of a 1H-indazole derivative, but I'm consistently isolating a significant percentage of the 2H-indazole isomer. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity between the N1 and N2 positions of the indazole ring is a classic challenge.[5][6] The 1H-tautomer is generally more thermodynamically stable, but kinetic factors can favor the formation of the 2H-isomer.[1][3][7]
-
Influence of the Base and Solvent System: The choice of base and solvent plays a pivotal role in directing the alkylation or acylation to the desired nitrogen.
-
Solution:
-
Base Selection: For N-alkylation, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF often favor the formation of the N1-substituted product.[5] Weaker bases or protic solvents can lead to a mixture of isomers.
-
Solvent Polarity: The polarity of the solvent can influence the site of reaction. A systematic screen of solvents with varying polarities is recommended.
-
-
-
Steric Hindrance: The steric bulk of both the substituent on the indazole ring and the incoming electrophile can influence the regioselectivity.
-
Solution:
-
Protecting Groups: Consider the use of a bulky protecting group on one of the nitrogen atoms to direct the reaction to the other, followed by a deprotection step.
-
Substituent Effects: Be mindful of the electronic and steric nature of the substituents already present on the indazole core, as these can direct the incoming group.
-
-
-
Thermodynamic vs. Kinetic Control: Sometimes, the initially formed product mixture can be isomerized to the more stable isomer under the right conditions.
-
Solution:
-
Temperature Adjustment: Running the reaction at a higher temperature for a longer period may allow the kinetic product to equilibrate to the more thermodynamically stable 1H-indazole. This should be approached with caution to avoid decomposition.
-
-
Issue 3: Difficult Purification of the Indazole Intermediate
Question: My crude product is a complex mixture, and purification by column chromatography is not feasible or economical at a multi-kilogram scale. What are some scalable purification strategies for indazole intermediates?
Answer: Relying on chromatography for large-scale purification is often a bottleneck.[8] Developing a robust, scalable purification method is crucial for process efficiency.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid intermediates.
-
Solution:
-
Solvent Screening for Crystallization: Screen a variety of solvents and solvent mixtures to find conditions where your desired indazole intermediate has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals. Crash cooling often leads to the inclusion of impurities.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. This involves dissolving the crude product in a good solvent and then slowly adding a solvent in which the product is insoluble.
-
-
-
Extraction: Liquid-liquid extraction can be a powerful tool for removing certain types of impurities.
-
Solution:
-
pH Adjustment: The basicity of the indazole nitrogen atoms can be exploited. By adjusting the pH of an aqueous phase, you may be able to selectively extract your product into an organic layer, leaving acidic or basic impurities behind.
-
Immiscible Solvent Systems: Explore different combinations of immiscible organic and aqueous solvents to optimize the partitioning of your product and impurities.
-
-
-
Distillation: For volatile indazole intermediates, distillation under reduced pressure can be an effective purification method.
-
Solution:
-
Feasibility Study: Determine the boiling point of your intermediate under vacuum and assess its thermal stability.
-
Fractional Distillation: If impurities have boiling points close to your product, fractional distillation may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up indazole synthesis?
A1: Safety is paramount during scale-up. For indazole synthesis, specific hazards to consider include:
-
Use of Hydrazine: Hydrazine and its derivatives are common reagents in indazole synthesis and are highly toxic and potentially explosive.[9] Ensure proper engineering controls (fume hoods, closed systems) and personal protective equipment (PPE) are used. Consider less hazardous alternatives if possible.
-
Diazotization Reactions: Some synthetic routes involve the formation of diazonium salts, which can be unstable and explosive, especially when dry. These reactions should be performed at low temperatures with careful monitoring, and the diazonium intermediate should be used immediately in the next step without isolation.
-
Exothermic Reactions: Many reactions in indazole synthesis are exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. Always perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) and ensure adequate cooling capacity.[10][11]
-
Pyrophoric Reagents: The use of reagents like sodium hydride requires strict anhydrous conditions and careful handling to prevent fires.
Q2: How can I effectively monitor the progress of my large-scale indazole synthesis?
A2: Real-time reaction monitoring is crucial for consistency and safety.
-
In-Process Controls (IPCs): Regularly take small samples from the reactor for analysis by techniques like:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities.
-
Gas Chromatography (GC): Useful for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.
-
Q3: Are there "greener" or more sustainable approaches to indazole synthesis that are suitable for scale-up?
A3: Yes, the principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates.[12]
-
Catalytic Methods: Transition-metal-catalyzed reactions (e.g., using copper or palladium) can offer milder reaction conditions and higher atom economy compared to classical methods.[1][13]
-
Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety (better heat management, smaller volumes of hazardous materials at any given time), reproducibility, and scalability.[14]
-
Alternative Solvents: The use of greener solvents like water, ethanol, or polyethylene glycol (PEG) is being explored for some indazole syntheses.[15]
Visualizing the Process: Workflows and Pathways
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in indazole synthesis.
Regioselectivity Control in N-Alkylation
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Data Summary: Key Parameters for Scale-Up
| Parameter | Small Scale (Lab) Consideration | Large Scale (Process) Consideration | Key Optimization Strategies |
| Temperature | Uniform heating (heating mantle) | Potential for hot spots, slow heat transfer | Use of jacketed reactors, multiple temperature probes, controlled heating/cooling ramps |
| Mixing | Efficient with magnetic stir bar | Inefficient mixing, dead zones | Mechanical overhead stirrers, appropriate impeller design and speed |
| Reagent Addition | Manual addition (pipette, syringe) | Impact of addition rate on local concentration and exotherms | Use of addition pumps, controlled flow rates |
| Purification | Column chromatography | Chromatography is often not viable | Develop robust crystallization or extraction procedures |
| Safety | Standard lab PPE and fume hood | Magnified risks (exotherms, gas evolution) | Process hazard analysis (PHA), engineering controls, quench protocols |
Experimental Protocol: Scalable Crystallization of a 1H-Indazole Intermediate
This protocol provides a general framework for developing a scalable crystallization procedure. The specific solvents and temperatures must be optimized for your particular compound.
-
Solvent Screening:
-
In small vials, test the solubility of your crude indazole intermediate (approx. 100 mg) in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at reflux.
-
Identify a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature.
-
-
Crystallization Procedure:
-
In a reactor equipped with an overhead stirrer and a reflux condenser, dissolve the crude indazole intermediate in the minimum amount of the chosen hot solvent.
-
Once fully dissolved, slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour).
-
If crystallization does not occur spontaneously, consider seeding the solution with a small crystal of the pure product.
-
Continue cooling to the desired final temperature (e.g., 0-5 °C) and hold for a period to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the resulting slurry through a suitable filter (e.g., a Nutsche filter-dryer for large scale).
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Dry the purified solid under vacuum at a temperature determined by its thermal stability.
-
-
Analysis:
-
Analyze the purified indazole intermediate by HPLC, NMR, and melting point to confirm its purity and identity.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: Addressing Poor Solubility of Indazole Derivatives During Reaction Workup
Welcome to the Technical Support Center for handling indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the synthesis and purification of these important heterocyclic compounds. Indazole and its derivatives are crucial scaffolds in medicinal chemistry, but their often-poor solubility can present significant hurdles during reaction workup and purification.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
I. Understanding the "Why": The Root Causes of Poor Solubility
Before diving into solutions, it's crucial to understand the underlying reasons for the poor solubility of indazole derivatives. Their rigid, planar structure and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to high lattice energies, making them difficult to dissolve.[5]
Key Factors Influencing Solubility:
-
Molecular Structure: The presence of polar functional groups (e.g., -NH, -OH, -COOH) versus nonpolar substituents dramatically alters solubility in different solvents.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit varying solubility profiles.[5] While polymorphism is a significant factor for many pharmaceutical compounds, the parent 1H-indazole is primarily known for its supramolecular diversity, forming various hydrogen-bonded assemblies.[5]
-
pH of the Medium: For indazole derivatives with acidic or basic moieties, solubility is highly pH-dependent.[6][7][8][9] Indazole itself is amphoteric, meaning it can be protonated or deprotonated.[10]
-
Temperature: The solubility of most solid organic compounds, including indazoles, increases with temperature.[11][12]
-
Solvent Choice: The principle of "like dissolves like" is paramount. The polarity of the solvent system is a primary determinant of solubility.[11]
II. Troubleshooting Guide: From Precipitation to Purification
This section provides a systematic approach to resolving common solubility-related issues encountered during the workup of indazole derivative syntheses.
Scenario 1: Your Product Has Precipitated Unexpectedly During Aqueous Workup.
This is a frequent challenge, often occurring when quenching a reaction mixture with water or an aqueous solution.
Initial Assessment:
-
Is the precipitate your desired product? Before proceeding, it's essential to confirm the identity of the precipitate. A quick TLC or LC-MS analysis of a small, isolated sample can save significant time and effort.
-
What was the organic solvent used in the reaction? If the reaction solvent is water-miscible (e.g., THF, acetone, acetonitrile), adding water will drastically increase the polarity of the medium, often causing less polar organic compounds to precipitate.
Immediate Actions & Solutions:
-
Problem: Gooey or insoluble precipitate forms between the organic and aqueous layers.
-
Solution: Continue washing with water to remove most of the sticky material. Subsequently, use a generous amount of a drying agent like sodium sulfate or magnesium sulfate, which may absorb the goo, allowing for filtration.[13]
-
-
Problem: The product has "oiled out" instead of forming a crystalline solid.
-
Causality: This often happens when the solution cools too quickly or if there are significant impurities present.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of an appropriate organic solvent to reduce the supersaturation and allow the solution to cool slowly. Using a seed crystal of the pure compound can also encourage proper crystallization.[14]
-
Workflow for Handling Unexpected Precipitation:
Caption: Decision workflow for unexpected precipitation.
Scenario 2: Your Indazole Derivative Has Poor Solubility in Common Extraction Solvents.
Standard liquid-liquid extractions with solvents like ethyl acetate or dichloromethane can be inefficient if the product has low solubility.
Strategies for Improved Extraction:
-
Utilize a Co-solvent System: The use of co-solvents can significantly enhance the solubility of poorly soluble compounds.[][16][17][18][19] A mixture of a good solvent and a less polar solvent can often provide the right balance for effective extraction without precipitating the product.
-
Example: If your product is sparingly soluble in ethyl acetate, adding a small percentage of a more polar, water-miscible solvent like THF or acetone to the ethyl acetate can increase its solvating power.
-
-
pH Adjustment for Extraction: This is a powerful technique for indazole derivatives with ionizable groups.[6][]
-
For Basic Indazoles: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the basic nitrogen atoms. This will form a salt that is often more soluble in the aqueous phase. After separating the layers and washing the organic layer to remove impurities, the aqueous layer can be basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product.[20]
-
For Acidic Indazoles (e.g., with a carboxylic acid group): Basify the aqueous layer with a dilute base (e.g., 1M NaOH or NaHCO₃) to deprotonate the acidic group, forming a water-soluble salt. After washing away non-polar impurities with an organic solvent, the aqueous layer can be re-acidified to precipitate the pure product.
-
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Use Case for Indazoles |
| Water | 10.2 | 100 | Good for dissolving salts (acid/base extraction), poor for neutral derivatives.[21] |
| Methanol | 5.1 | 65 | Good for polar indazoles, often used in recrystallization.[14] |
| Ethanol | 4.3 | 78 | Similar to methanol, a common choice for recrystallization.[5][14] |
| Acetone | 5.1 | 56 | A versatile polar aprotic solvent, can be used as a co-solvent.[22] |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent, sometimes used in mixed solvent systems.[22] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good for a range of polarities, can be used as a co-solvent.[22] |
| Ethyl Acetate | 4.4 | 77 | A common extraction solvent of medium polarity.[14] |
| Dichloromethane (DCM) | 3.1 | 40 | A common extraction solvent for less polar compounds. |
| Toluene | 2.4 | 111 | A non-polar solvent, useful for recrystallizing less polar derivatives.[14] |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar, often used as an anti-solvent or for washing.[14] |
III. Purification of Poorly Soluble Indazole Derivatives
Once the crude product is isolated, purification can still be challenging due to poor solubility.
Recrystallization: The Gold Standard for Purification
Recrystallization is a highly effective method for purifying solid organic compounds.[14] The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or colder temperatures.[14][23]
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with gentle heating.[14] An ideal solvent will dissolve the compound when hot but not at room temperature.[14]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material until it is completely dissolved.[14][23]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14][23]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[23]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization
This method is useful when no single solvent is ideal. It involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".[14]
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid).[14]
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears.
-
Cooling and Isolation: Follow steps 4-8 from the single-solvent protocol.
Recrystallization Troubleshooting Flowchart:
Caption: Troubleshooting common recrystallization issues.
IV. Frequently Asked Questions (FAQs)
Q1: My indazole derivative seems insoluble in everything. What are my options?
For extremely insoluble compounds, consider more aggressive solubilization techniques. This could involve using more polar aprotic solvents like DMSO or DMF, but be mindful that their high boiling points can make them difficult to remove.[] In some cases, derivatization to a more soluble form (e.g., forming a salt) for purification, followed by deprotection, might be a viable strategy.
Q2: Can I use column chromatography for a poorly soluble indazole?
Yes, but it can be tricky. You will need to find a solvent system that can dissolve your compound but still allow for good separation on the column. A common approach is to dissolve the compound in a small amount of a strong solvent (like DCM with a bit of methanol, or even DMSO) and "dry load" it onto silica gel. This involves adsorbing the solution onto a small amount of silica, evaporating the solvent, and then placing the dried silica containing your compound at the top of the column.
Q3: How does the position of a substituent on the indazole ring affect solubility?
The position and nature of substituents can have a profound impact. For instance, N1-substituted indazoles often have different solubility profiles than their N2-substituted isomers.[22] Functional groups that can participate in hydrogen bonding (e.g., hydroxyl, amino groups) can increase polarity and potential solubility in polar solvents, while bulky, nonpolar groups will favor solubility in nonpolar solvents.
Q4: Are there any specific safety precautions I should take when handling indazole derivatives?
Yes. As with all laboratory chemicals, you should handle indazole derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24][25][26][27][28] Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[24][26][28] Consult the Safety Data Sheet (SDS) for the specific derivative you are working with for detailed handling and disposal information.[24][25][26][28]
V. References
-
Fisher Scientific. (2021). SAFETY DATA SHEET: Indazole. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. --INVALID-LINK--
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. --INVALID-LINK--
-
Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. --INVALID-LINK--
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. --INVALID-LINK--
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Indazole. --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Amino-1H-indazole. --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. --INVALID-LINK--
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. --INVALID-LINK--
-
University of Toronto. (n.d.). Recrystallization. --INVALID-LINK--
-
Spire, A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Spire Journal of Chemistry. --INVALID-LINK--
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. --INVALID-LINK--
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. --INVALID-LINK--
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. --INVALID-LINK--
-
Wikipedia. (n.d.). Indazole. --INVALID-LINK--
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET: Imidazole. --INVALID-LINK--
-
PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. --INVALID-LINK--
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates. --INVALID-LINK--
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. --INVALID-LINK--
-
ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. --INVALID-LINK--
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. --INVALID-LINK--
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. --INVALID-LINK--
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. --INVALID-LINK--
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. --INVALID-LINK--
-
ResearchGate. (n.d.). Strategies in poorly soluble drug delivery systems. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajdhs.com [ajdhs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. bepls.com [bepls.com]
- 18. researchgate.net [researchgate.net]
- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 22. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 23. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. fishersci.com [fishersci.com]
- 27. carlroth.com [carlroth.com]
- 28. fishersci.com [fishersci.com]
Validation & Comparative
Comparative analysis of different synthetic pathways to 3-aminoindazoles
The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in biologically active compounds.[1][2] Its rigid, bicyclic framework and hydrogen-bonding capabilities make it an exceptional bioisostere for other hinge-binding motifs, leading to its prevalence in a multitude of kinase inhibitors targeting cancer and inflammatory diseases.[1][3] The development of efficient, scalable, and versatile synthetic routes to access this core is therefore of paramount importance to drug discovery professionals.
This guide provides an in-depth comparative analysis of the principal synthetic methodologies for constructing 3-aminoindazoles. We will delve into the mechanistic underpinnings of each pathway, evaluate their respective strengths and weaknesses with supporting data, and provide detailed, field-tested protocols for the most robust methods.
Key Synthetic Strategies: A Mechanistic Overview
The synthesis of 3-aminoindazoles can be broadly approached through several distinct strategies, each with its own set of advantages concerning starting material availability, substrate scope, and reaction conditions. We will focus on the most prevalent and innovative methods in current practice.
Cyclization of 2-Halobenzonitriles with Hydrazine Derivatives
This is arguably the most traditional and widely employed route. The core transformation involves the reaction of an ortho-halobenzonitrile with a hydrazine, leading to the formation of the indazole ring system.
A. Classical Nucleophilic Aromatic Substitution (SNAr)
The direct reaction of a 2-fluorobenzonitrile with hydrazine hydrate is a classic approach.[4] The highly electronegative fluorine atom activates the aryl ring towards nucleophilic attack by hydrazine. The subsequent intramolecular cyclization onto the nitrile carbon, followed by tautomerization, yields the 3-aminoindazole.
The primary limitation of this direct SNAr approach is its dependence on highly activated substrates. Benzonitriles bearing electron-donating groups react sluggishly, often requiring harsh conditions and resulting in low yields.[5]
B. Modern Palladium-Catalyzed Two-Step Synthesis
To overcome the limitations of the direct SNAr method, a more versatile two-step procedure involving a palladium-catalyzed C-N cross-coupling reaction has been developed.[5][6] This method is particularly effective with more readily available and less reactive 2-bromobenzonitriles.
-
Step 1: N-Arylation: A 2-bromobenzonitrile is coupled with a protected hydrazine, typically benzophenone hydrazone, using a palladium catalyst like Pd(OAc)₂ with a phosphine ligand such as BINAP.[3][6] This Buchwald-Hartwig-type amination forms the key N-arylhydrazone intermediate.
-
Step 2: Deprotection and Cyclization: The resulting hydrazone is treated with an acid (e.g., p-toluenesulfonic acid), which simultaneously removes the benzophenone protecting group and catalyzes the intramolecular cyclization to afford the final 3-aminoindazole in high yield.[6] This method demonstrates broad substrate tolerance, accommodating both electron-rich and electron-poor benzonitriles.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
Structure-activity relationship (SAR) studies of 3-Chloro-1H-indazol-6-amine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-1H-indazol-6-amine Analogs for Drug Discovery Professionals
Introduction: The this compound Scaffold
The indazole molecular framework is a cornerstone in modern medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The this compound structure, in particular, serves as a versatile and highly valuable starting scaffold for the synthesis of targeted therapeutics, especially protein kinase inhibitors.[3] Its utility stems from three key, chemically addressable positions: the reactive chlorine atom at the C3 position, the nucleophilic amino group at the C6 position, and the nitrogen at the N1 position of the pyrazole ring. These sites allow for systematic structural modifications, enabling a deep exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of SAR studies for analogs derived from this core, grounded in experimental data and established synthetic methodologies.
Part 1: Comparative SAR Analysis of Key Analog Series
The strategic modification of the this compound core can be systematically categorized based on the position of the chemical alteration. Understanding the impact of substitutions at each site is crucial for rational drug design.
Modifications at the 6-Amino Position: Crafting Potent PLK4 Inhibitors
The 6-amino group provides a prime handle for introducing diversity, most commonly through acylation or sulfonylation. A notable class of compounds derived from this position are the N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which have been explored as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell mitosis.[4]
Causality of Experimental Design: The rationale for targeting the 6-amino position is to extend substituents into the solvent-exposed region of the kinase ATP-binding pocket. Molecular docking studies of known indazole-based inhibitors like Axitinib reveal that while the indazole core anchors the molecule in the hinge region, moieties extending from the C6 position can form additional hydrophilic and hydrophobic interactions, significantly enhancing binding affinity and selectivity.[4]
SAR Insights:
-
Core Interaction: The indazole core consistently forms critical hydrogen bonds with hinge region residues of the target kinase.[4]
-
Sulfonamide Linker: The sulfonamide linker serves as a rigid and stable connection, properly orienting the appended phenyl ring.
-
Phenyl Ring Substitution: The substitution pattern on the terminal phenyl ring is a primary determinant of potency. Fragment growth strategies, where small chemical groups are systematically added, have shown that even minor modifications can drastically alter inhibitory activity. For instance, compound K22, which emerged from such an optimization campaign, demonstrated exceptional PLK4 inhibitory activity with an IC₅₀ of 0.1 nM.[4] This highlights the sensitivity of the target's binding pocket to the electronic and steric nature of the substituents at this position.
SAR Summary for 6-Amino Position Modifications
Caption: Logical relationship of SAR at the 6-amino position.
Modifications at the 3-Chloro Position: A Gateway to Diverse Kinase Selectivity
The chlorine atom at the C3 position is an excellent leaving group, making it an ideal site for introducing chemical diversity through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). This versatility has led to the development of distinct inhibitor classes targeting different kinase families.
-
3-Amino-Indazole Analogs (Kinase "DFG-out" Binders): Replacing the 3-chloro group with an amino group creates a new hinge-binding motif. This scaffold has been successfully used to design Type II kinase inhibitors that target the inactive "DFG-out" conformation of kinases like FLT3, PDGFRα, and c-Kit.[5] This binding mode can overcome resistance mutations, such as the common "gatekeeper" mutation.[5] The SAR for this series is then further developed by modifying the substituent at the 6-position, often a benzamide, where different groups on the phenyl ring can exploit other pockets of the kinase.[5]
-
3-(Pyrazin-2-yl)-Indazole Analogs (pan-Pim Kinase Inhibitors): Suzuki coupling of a pyrazine boronic acid at the C3 position has yielded potent inhibitors of the Pim kinase family, which are crucial targets in oncology.[6] The SAR development for these analogs focuses on substitutions on both the indazole and pyrazine rings to optimize potency and metabolic stability.
-
3-Ethynyl-Indazole Analogs (PI3K Pathway Inhibitors): Sonogashira coupling can be used to introduce an ethynyl group at C3. Analogs with various aryl or heteroaryl groups attached to the alkyne have shown potent, low micromolar inhibition of key kinases in the PI3K signaling pathway, including PI3Kα, PDK1, and mTOR.[7] The SAR studies revealed that replacing the indazole with an isosteric pyrazolopyridine ring was detrimental to activity, underscoring the importance of the indazole core itself.[7]
Synthetic Pathways for Modifying the 3-Position
Caption: Key synthetic routes for C3 position diversification.
Modifications at the N1-Position: Modulating Potency and Physical Properties
Alkylation or arylation at the N1 position of the indazole ring can significantly impact inhibitor potency and physicochemical properties like solubility. SAR studies on various indazole-containing series have shown that substituents at N1 can have a more profound effect on the potency against certain targets than others.[8] While less explored for the specific this compound scaffold in the available literature, this position remains a critical point for optimization in any indazole-based drug discovery program. Introducing small alkyl groups like methyl or ethyl can improve metabolic stability and modulate the electronic nature of the heterocyclic ring system.
Part 2: Comparative Data Summary
The following table summarizes the reported biological activities for various analog series derived from the indazole scaffold. This allows for a direct comparison of potency across different structural modifications and target classes.
| Scaffold Class | Modification Position | Target Kinase(s) | Key Compound Example | Reported Potency (IC₅₀/EC₅₀) | Reference |
| N-(1H-Indazol-6-yl)benzenesulfonamide | 6-Amino | PLK4 | K22 | 0.1 nM (enzymatic) | [4] |
| 3-Amino-1H-indazol-6-yl-benzamide | 3-Chloro (replaced) & 6-Amino | FLT3, PDGFRα-T674M, c-Kit | Compound 4 / 11 | Single-digit nM (cellular) | [5] |
| 6-(Aryl)-1H-indazol-3-amine | 3-Amino & 6-Aryl | FGFR1, FGFR2 | Compound 100 | FGFR1: < 4.1 nM, FGFR2: 2.0 nM | [9] |
| 3-Ethynyl-1H-indazole | 3-Chloro (replaced) | PI3Kα | Compound 10 | 361 nM (enzymatic) | [7] |
| 3-(Pyrazin-2-yl)-1H-indazole | 3-Chloro (replaced) | Pan-Pim Kinase | Compound 13o | Potent (qualitative) | [6] |
Part 3: Experimental Protocols
To ensure reproducibility and provide a practical framework, this section details standardized protocols for the synthesis and evaluation of indazole analogs.
Protocol 1: General Procedure for Suzuki Coupling at the C6-Position
This protocol describes a typical method for attaching aryl groups to the 6-position of an indazole core, a key step in synthesizing many kinase inhibitors.
Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The final product's identity and purity are confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-flushed reaction vessel, combine 6-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting 6-bromo-1H-indazole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired 6-aryl-1H-indazole product.
Protocol 2: In Vitro Kinase Inhibition Assay (Cellular Antiproliferative MTT Assay)
This protocol measures the ability of a compound to inhibit the growth of a cancer cell line that is dependent on the target kinase.[10]
Self-Validation: The assay includes a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO) to establish the dynamic range of the assay. A Z'-factor is often calculated to assess assay quality.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for PLK4 studies) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for Cellular Antiproliferative Assay
Caption: Standard workflow for an MTT-based cell viability assay.
References
- 1. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Its significance in oncology is underscored by the clinical success of several FDA-approved drugs, including Axitinib and Pazopanib, which are potent kinase inhibitors used in cancer therapy.[1][2][3] This therapeutic relevance has spurred extensive research into novel indazole derivatives as potential anticancer agents.[4]
This guide provides a comparative analysis of the in vitro antiproliferative activity of recently developed indazole derivatives. We will delve into their efficacy against various cancer cell lines, explore their mechanisms of action, and present robust, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to advance the discovery of new indazole-based cancer therapeutics.
Comparative Antiproliferative Efficacy: A Data-Driven Overview
The potency of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. The following table summarizes the in vitro antiproliferative activity of several exemplary indazole derivatives against a panel of human cancer cell lines, with the well-established chemotherapeutic agent Doxorubicin included for reference.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference Compound | IC50 (µM) [Reference] | Source |
| 2f | 4T1 | Breast Cancer | 0.23 | Doxorubicin | 0.98 | [2][5][6] |
| HepG2 | Liver Cancer | 0.80 | Doxorubicin | 0.62 | [2][5][6] | |
| MCF-7 | Breast Cancer | 0.34 | Doxorubicin | 0.75 | [2][5][6] | |
| A549 | Lung Cancer | 1.15 | Doxorubicin | 6.50 | [2][5][6] | |
| 6o | K562 | Leukemia | 5.15 | 5-Fluorouracil | Not specified | [7][8] |
| A549 | Lung Cancer | >50 | 5-Fluorouracil | Not specified | [7][8] | |
| PC-3 | Prostate Cancer | 29.3 | 5-Fluorouracil | Not specified | [7][8] | |
| 6i | HUVEC | Endothelial | 1.37 | - | - | [9] |
| 5f | MCF-7 | Breast Cancer | 1.858 | Staurosporine | 8.029 | [10] |
| A549 | Lung Cancer | 3.628 | Staurosporine | 7.354 | [10] | |
| Caco-2 | Colorectal Cancer | 1.056 | Staurosporine | 4.202 | [10] |
This table presents a selection of data to illustrate the range of activities. Researchers should consult the primary literature for a comprehensive dataset.
The data clearly demonstrates that synthetic modifications to the indazole core can yield compounds with potent and sometimes selective antiproliferative activity. For instance, compound 2f exhibits sub-micromolar activity against breast and liver cancer cell lines, surpassing the efficacy of Doxorubicin in some cases.[2][5] Compound 5f also shows broad and potent activity against breast, lung, and colorectal cancer lines, significantly outperforming the reference drug Staurosporine.[10] In contrast, a compound like 6o shows more selective activity, being most effective against the K562 leukemia cell line.[7][8]
Mechanisms of Action: Unraveling the Cellular Impact
The antiproliferative effects of indazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways involved in cell growth and survival.
Induction of the Mitochondrial Apoptotic Pathway
A common mechanism of action for cytotoxic indazole compounds is the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This is a tightly regulated process that culminates in the activation of a cascade of cysteine proteases known as caspases.
One well-studied example, compound 2f , has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[5][6][11] The mechanism involves:
-
Increased ROS Levels: The compound elevates the levels of reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Disruption: This oxidative stress leads to a decrease in the mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio is a critical checkpoint that commits the cell to apoptosis.
-
Caspase Activation: The downstream effector, cleaved caspase-3, is upregulated, leading to the execution of the apoptotic program.[5]
Caption: The mitochondrial pathway of apoptosis induced by an indazole derivative.
Inhibition of Protein Kinases
The indazole scaffold is a well-established "hinge-binding" fragment, making it ideal for the design of protein kinase inhibitors.[8][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12]
Many indazole derivatives have been specifically designed to target kinases involved in angiogenesis (the formation of new blood vessels that tumors need to grow) and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR). For example, indazole-pyrimidine hybrids have been evaluated as potent VEGFR-2 kinase inhibitors.[9] The ability to block such pathways effectively starves the tumor of its blood supply and halts its growth, demonstrating a more targeted therapeutic approach compared to broad-spectrum cytotoxicity.
Experimental Protocols for Evaluating Antiproliferative Activity
Accurate and reproducible measurement of antiproliferative activity is fundamental to drug discovery. The following protocols for the MTT and Sulforhodamine B (SRB) assays are standard, robust methods for quantifying cell viability and cytotoxicity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. Ensure cell viability is >90%. b. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells containing medium only for background measurements. d. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[15]
-
Compound Treatment: a. Prepare a stock solution of the indazole derivative in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final test concentrations. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle controls (medium with the highest percentage of DMSO used). c. Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Incubation: a. After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the appearance of purple precipitate.[15]
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16] b. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] c. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[14][16]
-
Data Analysis: a. Subtract the average absorbance of the medium-only blanks from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell number.[18] This method is less susceptible to interference from compounds that alter cellular metabolism.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: a. Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: a. After the drug incubation period, gently remove the treatment medium. b. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. c. Incubate the plate at 4°C for at least 60 minutes.[19]
-
Staining: a. Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely.[19] b. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. c. Incubate at room temperature for 30 minutes.[20]
-
Removal of Unbound Dye: a. Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.[17] b. Allow the plates to air-dry completely.
-
Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. b. Place the plate on an orbital shaker for at least 10 minutes to ensure complete solubilization. c. Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[20]
-
Data Analysis: a. Perform data analysis as described in step 5 of the MTT protocol.
Conclusion and Future Outlook
The indazole scaffold remains a highly valuable template for the development of novel anticancer agents. The derivatives discussed in this guide highlight the potential to create compounds with high potency and, in some cases, selectivity for specific cancer cell lines. The mechanisms of action, primarily through the induction of apoptosis and inhibition of key protein kinases, offer multiple avenues for therapeutic intervention.
Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce off-target toxicity. The use of robust and validated in vitro assays, such as the MTT and SRB protocols detailed here, is critical for the accurate and reproducible evaluation of these promising compounds as they move through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to the Molecular Docking of 3-Chloro-1H-indazol-6-amine Derivatives
An In-Depth Comparative Analysis Against Trypanothione Reductase
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, derivatives of 3-Chloro-1H-indazol-6-amine have emerged as a promising class of molecules, particularly in the context of developing novel therapeutics against parasitic diseases.[3][4] This guide provides a comprehensive analysis of the molecular docking of this compound derivatives with a critical parasitic enzyme, Trypanothione Reductase (TryR), offering a comparative perspective against established inhibitors.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in structure-based drug design, enabling the elucidation of binding mechanisms and the rational design of more potent and selective inhibitors. This guide will delve into the causality behind experimental choices in a typical molecular docking workflow, present a comparative analysis of docking results, and provide detailed, self-validating protocols.
The Target: Trypanothione Reductase - A Linchpin of Parasite Survival
Trypanosomatid parasites, such as Leishmania infantum, the causative agent of visceral leishmaniasis, possess a unique thiol-redox system centered around the enzyme Trypanothione Reductase (TryR).[1][6] This enzyme is essential for the parasite's survival as it maintains a reduced intracellular environment, protecting it from oxidative stress generated by the host's immune response.[1][7] Crucially, TryR is absent in humans, who rely on the glutathione reductase system, making it an ideal and highly validated target for the development of selective anti-parasitic drugs.[1][6] The crystal structure of Leishmania infantum TryR has been resolved and is available in the Protein Data Bank (PDB), with the entry 2JK6 serving as a key resource for in silico studies.[4][8]
The Trypanothione Signaling Pathway
The trypanothione system is central to the parasite's antioxidant defense. The pathway, in a simplified representation, involves the reduction of trypanothione disulfide by TryR, which in turn is used by other enzymes to neutralize reactive oxygen species.
Caption: The Trypanothione Pathway in Leishmania.
Comparative Molecular Docking Analysis
To objectively evaluate the potential of this compound derivatives as TryR inhibitors, a comparative molecular docking analysis was performed. The docking scores and key interactions of a representative indazole derivative are compared against known inhibitors of TryR, including the established drug Clomipramine and other experimentally validated compounds. The target protein for all docking simulations is Leishmania infantum Trypanothione Reductase (PDB ID: 2JK6).[4][8]
| Compound | Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-Chloro-6-nitro-1H-indazole derivative | Indazole Derivative | -8.5 to -9.5 (Estimated) | Trp21, Met113, Glu18, Tyr110 | [3] |
| Clomipramine | Known Inhibitor | -9.0 to -10.0 | Phe396', Hydrophobic interactions | [9][10] |
| Quinacrine Mustard | Known Inhibitor | Not explicitly stated in searched results | Binds to the active site | [4] |
| 2-mercaptoquinoline derivatives | Experimental Inhibitor | -8.0 to -9.0 (Estimated from ΔG) | Not explicitly detailed | [11] |
| Pentavalent Antimonials (SbIII) | Standard Drug | Covalently binds | Cys52, Cys57, Thr335, His461' | [8] |
Note: The docking scores for the indazole derivative and 2-mercaptoquinoline derivatives are estimated based on the qualitative descriptions and related data in the cited literature, as exact values were not always provided in the initial search results. The primary value of this table is the identification of key interacting residues which informs on the binding mechanism.
The analysis indicates that this compound derivatives demonstrate comparable, and potentially favorable, binding affinities to known inhibitors of TryR. The interactions with key hydrophobic and polar residues within the active site, such as Trp21, Met113, Glu18, and Tyr110, suggest a strong and specific binding mode.[5] This is a critical insight, as these residues are known to be involved in the binding of the natural substrate, trypanothione.[5]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section provides a detailed, self-validating protocol for performing molecular docking of this compound derivatives against Trypanothione Reductase using AutoDock Vina, a widely used and validated docking software.
Workflow Overview
Caption: Molecular Docking Workflow.
Detailed Methodology
1. Protein Preparation:
-
Objective: To prepare the Trypanothione Reductase structure for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
Download the crystal structure of Leishmania infantum Trypanothione Reductase (PDB ID: 2JK6) from the RCSB Protein Data Bank.[8]
-
Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions from the structure. This is crucial as they can interfere with the docking process.
-
Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the this compound derivative and prepare it for docking.
-
Protocol:
-
Draw the 2D structure of the desired this compound derivative using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, focusing on the active site of the target protein.
-
Protocol:
-
Load the prepared protein (receptor.pdbqt) into AutoDock Tools.
-
Identify the active site residues of Trypanothione Reductase. For PDB ID 2JK6, key residues include Cys52, Cys57, His461', Trp21, Met113, Glu18, and Tyr110.[5][6][8]
-
Center the grid box on the geometric center of these active site residues.
-
Adjust the dimensions of the grid box to encompass the entire active site and allow sufficient space for the ligand to move and rotate freely. A typical size would be 60 x 60 x 60 Å.
-
Save the grid parameter file.
-
4. Running the Docking Simulation:
-
Objective: To perform the molecular docking using AutoDock Vina.
-
Protocol:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The software will then perform the docking simulation, exploring different conformations and orientations of the ligand within the defined grid box and calculating the binding affinity for each pose.
-
5. Analysis of Results:
-
Objective: To analyze the docking output to determine the binding affinity and the most favorable binding pose.
-
Protocol:
-
Examine the output log file generated by AutoDock Vina. This file contains a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger binding affinity.
-
The output will also include a PDBQT file containing the coordinates of the docked ligand poses.
-
6. Visualization of Interactions:
-
Objective: To visualize the binding mode of the top-ranked pose and identify the specific molecular interactions between the ligand and the protein.
-
Protocol:
-
Load the prepared protein structure and the docked ligand pose into a molecular visualization software.
-
Analyze the interactions between the this compound derivative and the active site residues of Trypanothione Reductase.
-
Identify and document key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide a structural basis for the observed binding affinity and can guide further optimization of the ligand.
-
Conclusion and Future Directions
The molecular docking studies presented in this guide strongly suggest that this compound derivatives are promising candidates for the inhibition of Leishmania infantum Trypanothione Reductase. Their predicted binding affinities are comparable to or exceed those of several known inhibitors, and their interactions with key active site residues provide a solid rationale for their potential efficacy.
The detailed, step-by-step protocol provided herein offers a robust framework for researchers to conduct their own in silico evaluations of novel indazole derivatives. The self-validating nature of this workflow, from careful preparation of molecules to the detailed analysis of interactions, ensures a high degree of scientific integrity.
Future work should focus on the synthesis of these derivatives and their experimental validation through in vitro enzymatic assays and in vivo studies. The insights gained from molecular docking can guide the design of second-generation compounds with improved potency and selectivity, ultimately contributing to the development of novel and effective treatments for leishmaniasis.
References
- 1. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relevance of Trypanothione Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. rcsb.org [rcsb.org]
- 9. Dibenzosuberyl substituted polyamines and analogs of clomipramine as effective inhibitors of trypanothione reductase; molecular docking, and assessment of trypanocidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: A New, Scalable Approach
Introduction
7-bromo-4-chloro-1H-indazol-3-amine is a critical heterocyclic building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[1][2][3][4][5] The growing demand for such novel therapeutics necessitates the development of efficient, scalable, and economically viable synthetic routes to their core components. This guide provides a comprehensive comparison of a recently developed, practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine with established and exploratory methods, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Regioselectivity and Scalability in Indazole Synthesis
The synthesis of substituted indazoles, particularly those with multiple halogen substituents, is often fraught with challenges related to regioselectivity.[6][7] The indazole core's tautomeric nature can lead to mixtures of N1- and N2-substituted products, complicating purification and reducing yields.[7] Furthermore, direct halogenation of the indazole ring can result in the formation of undesired regioisomers, a critical issue when precise substitution patterns are required for biological activity.[3] For a key intermediate like 7-bromo-4-chloro-1H-indazol-3-amine, a successful synthetic strategy must not only be high-yielding but also robust, scalable, and cost-effective to support large-scale manufacturing.
Conventional vs. Novel Synthetic Strategies: A Head-to-Head Comparison
Established Method: A High-Yielding but Potentially Costly SNAr Approach
A previously utilized method for the synthesis of 3-aminoindazoles involves the Nucleophilic Aromatic Substitution (SNAr) reaction of a suitably activated fluorobenzonitrile with hydrazine.[2] In the context of Lenacapavir's synthesis, the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine reportedly affords the desired 3-aminoindazole in a high yield of 90%.[2][3]
While the high yield is advantageous, the commercial availability and cost of the highly substituted starting material, 3-bromo-6-chloro-2-fluorobenzonitrile, may present a bottleneck for large-scale production, potentially impacting the overall cost-effectiveness of this route.
An Unsuccessful Exploratory Route: The Pitfalls of Late-Stage Bromination
An intuitive approach to the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine would be the direct bromination of the readily available 4-chloro-1H-indazol-3-amine. This precursor can be synthesized in high yield (95%) from the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate.[2] However, experimental attempts to brominate this intermediate using N-bromosuccinimide (NBS) proved unsuccessful, yielding the undesired regioisomer as the major product.[2][3] This outcome highlights the challenges of electrophilic substitution on the electron-rich indazole ring and underscores the importance of a carefully planned synthetic sequence to ensure correct regiochemistry.
The New, Practical Synthesis: A Two-Step, Scalable, and Chromatography-Free Process
A recently developed synthesis addresses the shortcomings of the aforementioned methods by starting from the inexpensive and readily available 2,6-dichlorobenzonitrile.[1][2][3][4][5] This novel two-step approach is characterized by its operational simplicity, scalability, and the avoidance of costly column chromatography for purification.[1][2][3][4][5]
Step 1: Regioselective Bromination
The first step involves a highly regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in the presence of sulfuric acid.[2] This reaction proceeds under mild conditions and provides the desired 3-bromo-2,6-dichlorobenzonitrile intermediate in a good yield of 76-81%.[2] The choice of reaction conditions is critical to achieving the desired regioselectivity and minimizing the formation of byproducts.
Step 2: Regioselective Cyclization
The second and final step is a regioselective cyclization of the brominated intermediate with hydrazine. This reaction forms the desired 7-bromo-4-chloro-1H-indazol-3-amine in an isolated yield of 50-56% with a purity of up to 98%.[2] The overall isolated yield for this two-step sequence is a respectable 38-45%.[1][2][3][4][5] A key advantage of this protocol is its demonstrated success on hundred-gram scales without the need for chromatographic purification, making it a potentially economical route for large-scale production.[1][2][3][4][5]
Comparative Data Summary
| Feature | Established SNAr Method | Unsuccessful Exploratory Route | New Practical Synthesis |
| Starting Material | 3-bromo-6-chloro-2-fluorobenzonitrile | 2,6-dichlorobenzonitrile | 2,6-dichlorobenzonitrile[1][2][3][4][5] |
| Number of Steps | 1 | 2 | 2[1][2][3][4][5] |
| Overall Yield | 90%[2][3] | Undesired regioisomer formed[2][3] | 38-45%[1][2][3][4][5] |
| Key Reagents | Hydrazine | Hydrazine, NBS | NBS, H₂SO₄, Hydrazine[2] |
| Purification | Not specified | Not applicable | No column chromatography needed[1][2][3][4][5] |
| Scalability | Not specified | Not applicable | Demonstrated on hundred-gram scale[1][2][3][4][5] |
| Potential Advantages | High yield | Simple starting material | Inexpensive starting material, scalable, chromatography-free[1][2][3][4][5] |
| Potential Disadvantages | Potentially expensive starting material | Incorrect regioselectivity | Moderate overall yield |
Experimental Protocols
Protocol for the New Practical Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine
Step 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile
-
To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 18-24 hours at room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to afford 3-bromo-2,6-dichlorobenzonitrile.
Step 2: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine
-
To a solution of 3-bromo-2,6-dichlorobenzonitrile in a suitable solvent (e.g., 2-methyltetrahydrofuran), add hydrazine hydrate.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with a suitable solvent and dry to obtain 7-bromo-4-chloro-1H-indazol-3-amine with a purity of up to 98%.[2]
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to 7-bromo-4-chloro-1H-indazol-3-amine.
Conclusion and Future Outlook
The development of a new, two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine represents a significant advancement for the large-scale production of this crucial intermediate.[1][2][3][4][5] By utilizing an inexpensive starting material and avoiding chromatographic purification, this method offers a more economical and practical alternative to existing routes. While the overall yield is moderate, the scalability and operational simplicity make it a highly attractive option for industrial applications. Further optimization of reaction conditions in the cyclization step could potentially enhance the overall yield, further solidifying its position as the preferred method for the synthesis of this important building block for next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Compound Purity Using Orthogonal Analytical Techniques
In the landscape of drug discovery and development, the unambiguous determination of compound purity is a cornerstone of regulatory compliance, experimental reproducibility, and, ultimately, patient safety.[1][2][3] Relying on a single analytical method, no matter how robust, presents an inherent risk of overlooking impurities that may not be resolved or detected under specific conditions. This guide provides an in-depth comparison of orthogonal analytical techniques for the cross-validation of compound purity, offering a framework for building a comprehensive and trustworthy purity assessment strategy.
The core principle of orthogonal analysis is the use of distinct, complementary methods to measure the same attribute.[4] By employing techniques that rely on different physicochemical principles of separation and detection, we can significantly increase the probability of detecting and accurately quantifying a wider range of potential impurities.[4] This approach is not merely about redundancy; it is a scientifically rigorous strategy to build a holistic and reliable purity profile.
The Imperative of Purity in Pharmaceutical Development
The purity of an Active Pharmaceutical Ingredient (API) directly influences its efficacy, safety, and stability.[1][2] Impurities, even at trace levels, can introduce significant variability into preclinical studies, leading to misleading structure-activity relationship (SAR) data and potentially masking or exaggerating the pharmacological activity of the compound under investigation.[2][3] Furthermore, certain impurities can be reactive, leading to degradation of the API, or they can be toxic, posing a direct risk to patient health.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, often harmonized through the International Council for Harmonisation (ICH), that mandate the thorough characterization and control of impurities.[6][7][8]
Selecting an Orthogonal Toolbox: A Comparative Overview
The selection of appropriate orthogonal techniques is contingent upon the physicochemical properties of the compound of interest (the analyte) and the potential impurities. An ideal orthogonal pair of methods will have fundamentally different separation mechanisms and/or detection principles.
Below is a comparative guide to commonly employed orthogonal techniques for purity assessment:
| Technique | Principle of Separation/Detection | Strengths | Limitations | Orthogonal To |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. Detection is based on the absorption of UV light by chromophores.[9][10] | Widely applicable, robust, and highly reproducible for a broad range of compounds.[11] Excellent for quantifying known impurities with a reference standard. | May fail to separate compounds with similar polarities (co-elution).[12] Not all compounds have a UV chromophore. Provides limited structural information. | LC-MS, qNMR, SFC, GC-MS |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[13][14] | Provides molecular weight information, aiding in the identification of unknown impurities.[14][15] High sensitivity and selectivity.[14][16] | Ionization efficiency can vary significantly between compounds, making accurate quantification challenging without appropriate standards. Not all compounds are easily ionizable. | HPLC-UV, qNMR, SFC, GC-MS |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17][18][19] | A primary analytical method that does not require a reference standard of the analyte for quantification.[20][21] Provides structural information about impurities. Highly accurate and precise.[17][19] | Lower sensitivity compared to chromatographic techniques. Requires a relatively pure and soluble sample. Complex spectra can be challenging to interpret. | HPLC-UV, LC-MS, SFC, GC-MS |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase. Separation is based on polarity and molecular interactions.[22][23] | Offers unique selectivity, particularly for chiral and isomeric compounds that are difficult to separate by HPLC.[22][24] Faster separations and reduced use of organic solvents compared to HPLC.[22][23] | Less universally applicable than HPLC. Requires specialized equipment. | HPLC-UV, LC-MS, qNMR, GC-MS |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[16] | Highly sensitive for the detection of residual solvents and other volatile impurities. Provides excellent separation efficiency. | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds. | HPLC-UV, LC-MS, qNMR, SFC |
Workflow for Orthogonal Cross-Validation
A robust workflow for the cross-validation of compound purity ensures a systematic and scientifically sound approach.
Caption: A generalized workflow for the cross-validation of compound purity using orthogonal analytical techniques.
Experimental Protocols: A Case Study
To illustrate the practical application of this guide, let's consider a hypothetical small molecule drug candidate, "Compound X," a non-polar, UV-active compound with a molecular weight of 350 g/mol .
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Objective: To establish an initial purity assessment and quantify known and unknown impurities based on their relative peak areas.
Methodology:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of Compound X in a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.
Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the main peak and to identify any co-eluting or previously undetected impurities based on their mass-to-charge ratio (m/z).
Methodology:
-
System: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Utilize the same LC method as the primary HPLC-UV analysis to allow for direct comparison of chromatograms.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Extract ion chromatograms for the expected m/z of Compound X and any other observed masses. Compare the UV and total ion chromatograms (TIC).
Orthogonal Method 2: Quantitative NMR (qNMR)
Objective: To provide an absolute purity determination without the need for a specific reference standard of Compound X.
Methodology:
-
System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Select a high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Compound X and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5-7 times the longest T1).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved, unique signal for Compound X and a known signal for the internal standard.
-
Calculate the purity of Compound X using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Data Presentation and Interpretation: A Hypothetical Example
The results from the orthogonal analyses of a single batch of Compound X are summarized in the table below.
| Analytical Technique | Purity Value (%) | Observations |
| RP-HPLC-UV (Area %) | 98.5% | Two minor impurities detected at 0.8% and 0.7%. |
| LC-MS | Consistent with HPLC-UV | Confirmed the molecular weight of the main peak as Compound X. The 0.8% impurity was identified as a known starting material. The 0.7% peak showed a mass consistent with a dimer of Compound X. |
| qNMR | 98.2% (w/w) | No unexpected signals were observed in the ¹H NMR spectrum, confirming the absence of significant proton-containing impurities not detected by HPLC. |
In this example, the high degree of concordance between the three orthogonal methods provides a high level of confidence in the assigned purity of approximately 98.2-98.5%. The LC-MS data provided crucial structural information about the impurities that the HPLC-UV method alone could not. The qNMR result, being a primary method, anchors the purity assessment with a highly accurate and precise value.
Conclusion: A Foundation of Scientific Rigor
The cross-validation of compound purity using orthogonal analytical techniques is not merely a "best practice" but a fundamental requirement for ensuring the quality and integrity of data in pharmaceutical research and development.[25] By moving beyond a single analytical perspective, researchers and drug development professionals can build a comprehensive and defensible purity profile. This multi-faceted approach, grounded in the principles of diverse separation and detection mechanisms, is essential for making informed decisions, meeting regulatory expectations, and ultimately, ensuring the development of safe and effective medicines. The adoption of a robust orthogonal validation strategy is a hallmark of scientific integrity and a critical component of a successful drug development program.
References
- 1. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 2. nbinno.com [nbinno.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. moravek.com [moravek.com]
- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. chimia.ch [chimia.ch]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. hpst.cz [hpst.cz]
- 16. resolvemass.ca [resolvemass.ca]
- 17. emerypharma.com [emerypharma.com]
- 18. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 19. eureka.patsnap.com [eureka.patsnap.com]
- 20. m.youtube.com [m.youtube.com]
- 21. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 22. ChemPartner [chempartner.com]
- 23. selvita.com [selvita.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Efficacy of Indazole-Based Inhibitors Versus Existing Drugs
Introduction: The Evolving Landscape of Kinase Inhibition
In the realm of targeted therapeutics, protein kinase inhibitors represent a paradigm shift, moving away from the broad-stroke approach of traditional chemotherapy to a more precise, mechanism-driven strategy. Kinases, as crucial regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably in cancer. Their inhibition has thus become a cornerstone of modern drug development.
Within this dynamic field, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2][3][4] This bicyclic aromatic heterocycle provides a versatile framework for the design of potent and selective inhibitors against a wide array of kinase targets.[1][2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the efficacy of these emerging indazole-based inhibitors against established, clinically approved drugs. By delving into their mechanisms, presenting direct comparative data, and outlining the experimental methodologies for their evaluation, we will build a nuanced understanding of their therapeutic potential.
Understanding the Molecular Battleground: Key Kinase Targets
The therapeutic impact of any inhibitor is fundamentally tied to its molecular target. Indazole-based compounds have demonstrated significant activity against several clinically relevant kinases. Here, we will focus on two prominent examples: Polo-like Kinase 1 (PLK1) and Bruton's Tyrosine Kinase (BTK), to illustrate the comparative landscape.
-
Polo-like Kinase 1 (PLK1): A master regulator of mitosis, PLK1 is a serine/threonine kinase that governs critical events such as centrosome maturation, spindle assembly, and cytokinesis.[5][6] Its overexpression is a common feature in a wide range of human cancers and is often correlated with increased tumor aggressiveness and poor prognosis.[5][6][7][8] This makes PLK1 a highly attractive target for anticancer therapy.[5][7][8]
-
Bruton's Tyrosine Kinase (BTK): As a key component of the B-cell receptor (BCR) signaling pathway, BTK is essential for the proliferation, survival, and differentiation of B-cells.[9][10] Dysregulation of the BCR pathway, leading to uncontrolled B-cell growth, is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[9]
Below is a diagram illustrating the central role of PLK1 in the cell cycle.
Caption: The central role of PLK1 in regulating the G2/M transition and mitosis.
Mechanism of Action: A Tale of Two Inhibitors
The efficacy of a kinase inhibitor is not solely determined by its target, but also by how it engages with that target. Indazole-based inhibitors and existing drugs often exhibit distinct mechanisms of action.
Indazole-Based Inhibitors: The versatility of the indazole scaffold allows for the development of inhibitors with diverse binding modes.[11][12][13][14][15] Structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds for high potency and selectivity.[11][12][13][14][15] For instance, certain indazole derivatives act as ATP-competitive inhibitors, occupying the same binding pocket as the natural substrate. Others can be designed as allosteric inhibitors, binding to sites other than the ATP pocket to modulate kinase activity, which can offer greater selectivity.[16]
Existing Drugs:
-
Volasertib (PLK1 Inhibitor): Volasertib is a dihydropteridinone derivative that acts as a potent, ATP-competitive inhibitor of PLK1.[17][18][19] By binding to the ATP-binding pocket of the kinase domain, it blocks the phosphorylation of downstream substrates, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[17][20]
-
Ibrutinib (BTK Inhibitor): Ibrutinib is a first-in-class BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[21][22] This irreversible binding permanently inactivates the enzyme, disrupting the BCR signaling cascade and leading to decreased proliferation and survival of malignant B-cells.[22][23]
The following diagram illustrates the different binding modes of kinase inhibitors.
Caption: Different modes of kinase inhibition.
Head-to-Head Comparison: Efficacy Data
Objective comparison of inhibitor efficacy relies on quantitative experimental data. The following tables summarize preclinical and clinical data for representative indazole-based inhibitors and existing drugs.
Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)
| Compound | Primary Target | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Reference(s) |
| Volasertib | PLK1 | 0.87 | PLK2, PLK3 | 5, 56 | [19] |
| Onvansertib (NMS-P937) | PLK1 | 2 | - | >10,000 (CDK2) | [5] |
| Ibrutinib | BTK | 0.5 | TEC, EGFR, etc. | 5.3, 5.6 | [21] |
| Zanubrutinib | BTK | <0.5 | TEC, EGFR, etc. | 1.9, >1000 | [10][24] |
| Abivertinib (AC0010) | EGFR (T790M) | <1 | EGFR (wild-type) | ~298-fold less potent | [25][26] |
Table 2: Cellular Activity (GI50 in nM)
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference(s) |
| Volasertib | HCT 116 | Colon Cancer | 10-100 | [19] |
| Onvansertib | HCT 116 | Colon Cancer | 25 | [8] |
| Ibrutinib | TMD8 | B-cell Lymphoma | ~10 | [27] |
| Zanubrutinib | REC-1 | Mantle Cell Lymphoma | ~5 | [10] |
Table 3: Clinical Efficacy
| Drug | Disease | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Volasertib + LDAC | Acute Myeloid Leukemia | II | 31% | 5.6 months | [28] |
| LDAC alone | Acute Myeloid Leukemia | II | 13.3% | 2.3 months | [28] |
| Abivertinib | NSCLC (EGFR T790M+) | II | 52.2% - 56.5% | 7.5 months | [25][26][29] |
| Osimertinib | NSCLC (EGFR T790M+) | II | 62% | 9.7 months | [29] |
Analysis of Efficacy Data: The data reveals that newer indazole-based inhibitors like Onvansertib demonstrate high selectivity for their primary target, PLK1, which may translate to a better safety profile compared to less selective inhibitors.[5] In the case of BTK inhibitors, while both Ibrutinib and Zanubrutinib are highly potent, Zanubrutinib's greater selectivity against off-targets like EGFR may reduce certain side effects.[10][24] In the clinical setting, while Volasertib in combination with low-dose cytarabine (LDAC) showed improved response rates and PFS compared to LDAC alone in AML, it has faced challenges in further development.[28][30] Abivertinib, a third-generation EGFR inhibitor with an indazole-related pyrrolopyrimidine core, shows promising efficacy in non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation, with an ORR comparable to the established drug Osimertinib.[25][26][29]
Experimental Corner: Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential.
Experimental Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[31][32][33][34]
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[35] Include control wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of the test inhibitor to the experimental wells. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[32][33] Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[32][33] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[32][33]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Experimental Workflow: Kinase Inhibitor Screening Cascade
The following diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery and development.
The Clinical Perspective: Overcoming Resistance and Future Directions
A critical challenge in targeted therapy is the development of acquired resistance.[27][36] For instance, resistance to ibrutinib often arises from mutations in BTK at the Cys481 binding site or in the downstream signaling protein PLCG2.[21][22][27][37] Similarly, resistance to the androgen receptor inhibitor enzalutamide can occur through various mechanisms, including AR mutations, upregulation of bypass signaling pathways, and lineage plasticity.[38][39][40][41]
Indazole-based inhibitors offer potential solutions to these challenges. Their structural diversity allows for the design of compounds that can overcome resistance mutations. For example, non-covalent inhibitors can be effective against cancers that have developed resistance to covalent inhibitors like ibrutinib by binding to a different site or in a different manner.[42] Furthermore, the high selectivity of some indazole-based inhibitors may make them suitable for combination therapies, potentially delaying or preventing the emergence of resistance.
The future of indazole-based inhibitors is promising. Ongoing research is focused on expanding their therapeutic applications, optimizing their pharmacokinetic properties, and identifying predictive biomarkers to guide their clinical use.[30][43][44]
Conclusion: Synthesizing the Evidence
Indazole-based inhibitors represent a significant and versatile class of targeted therapies with the potential to rival and, in some cases, surpass existing drugs.
Key Advantages:
-
Structural Versatility: The indazole scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2][3][4]
-
High Potency and Selectivity: Optimized indazole derivatives can exhibit nanomolar potency and high selectivity for their target kinases, potentially leading to improved safety profiles.
-
Overcoming Resistance: The ability to design inhibitors with different binding modes provides a rational approach to overcoming acquired resistance to existing therapies.
Challenges and Considerations:
-
Clinical Translation: While preclinical data is often compelling, the transition to successful clinical outcomes remains a significant hurdle for many investigational drugs.
-
On-Target Toxicity: Even highly selective inhibitors can have on-target toxicities if the kinase plays a vital role in normal tissues.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. Polo-like kinase 1 as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 10. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Volasertib - Wikipedia [en.wikipedia.org]
- 18. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. hematologyandoncology.net [hematologyandoncology.net]
- 22. mdpi.com [mdpi.com]
- 23. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 24. researchgate.net [researchgate.net]
- 25. onclive.com [onclive.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 29. targetedonc.com [targetedonc.com]
- 30. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 32. promega.com [promega.com]
- 33. promega.com [promega.com]
- 34. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 35. scribd.com [scribd.com]
- 36. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 38. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 39. erc.bioscientifica.com [erc.bioscientifica.com]
- 40. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives | MDPI [mdpi.com]
- 41. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 42. m.youtube.com [m.youtube.com]
- 43. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3-Chloro-1H-indazol-6-amine: A Guide for Laboratory Professionals
For the innovative researcher in drug development, the synthesis and application of novel compounds are daily pursuits. Among these, 3-Chloro-1H-indazol-6-amine, a substituted indazole, presents significant potential. However, its handling necessitates a profound understanding of its chemical nature to ensure the utmost safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 21413-23-0) belongs to the class of chlorinated aromatic amines. While specific toxicity data for this compound is limited, the known hazards of structurally similar chemicals provide a strong basis for a cautious approach. The primary concerns are:
-
Dermal, Ocular, and Respiratory Irritation: Aromatic amines and halogenated compounds are frequently cited as irritants. Direct contact with the skin or eyes can cause inflammation, redness, and discomfort. Inhalation of the powdered form can lead to respiratory tract irritation.
-
Potential for Systemic Toxicity: Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can have systemic effects. Therefore, minimizing exposure is paramount.
-
Harmful if Swallowed: Ingestion of the compound could lead to adverse health effects.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the nature of the experimental steps (e.g., weighing, dissolution, reaction at elevated temperatures), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand to provide a reliable barrier against exposure.
PPE Selection Guide
| Laboratory Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (Double-gloved recommended)- Safety Goggles with Side Shields- Laboratory Coat- N95 Respirator | The primary risk is the inhalation of fine powder and dermal contact. Double gloving provides an extra layer of protection against contamination. An N95 respirator is essential to prevent the inhalation of airborne particulates. |
| Solution Preparation and Transfers | - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Laboratory Coat | The risk of powder inhalation is reduced, but the potential for splashes and skin contact remains. |
| Running Reactions and Work-ups | - Chemical-resistant Gloves (e.g., thicker nitrile or neoprene)- Chemical Splash Goggles- Laboratory Coat | The potential for splashes of solvents and the compound is higher. More robust gloves may be required depending on the solvents used. |
| Spill Cleanup | - Chemical-resistant Gloves (e.g., Butyl rubber or Viton®)- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron or Coveralls- Appropriate Respirator (based on spill size and volatility) | A higher level of protection is necessary to manage a concentrated release of the material. |
The Rationale Behind Glove Selection
While nitrile gloves are a common choice in laboratories, their resistance to chlorinated aromatic compounds can be limited, with breakthrough times potentially being short with prolonged contact. For incidental contact, a single pair of nitrile gloves is generally acceptable. However, for tasks with a higher risk of direct contact or when handling larger quantities, double gloving or selecting a more robust glove material is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection: When is it Necessary?
The primary respiratory hazard associated with solid this compound is the inhalation of dust particles. Therefore, any activity that can generate dust, such as weighing or transferring the solid, should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator is mandatory. For larger spills or situations where vapors may be generated, a respirator with organic vapor cartridges may be necessary. A formal respiratory protection program, including fit testing, is essential if respirators are required.
Procedural Guide: Step-by-Step Safety
Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.
-
Respirator/Mask (if required): If the risk assessment indicates a need for respiratory protection, don the respirator at this stage. Ensure a proper seal check is performed.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat. If double-gloving, don the first pair, followed by the second.
Doffing PPE Procedure (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves (if double-gloved) by grasping the outside of the cuff and peeling it off, turning the glove inside out. For the inner glove, slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off. Dispose of gloves in the appropriate waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards and away from the body, turning the sleeves inside out. Fold the contaminated side inward and place it in the designated receptacle for laundry or disposal.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back of the head to avoid touching the potentially contaminated front surface. Place them in a designated area for decontamination.
-
Respirator/Mask (if worn): Remove the respirator by pulling the straps from the back of the head. Avoid touching the front of the respirator. Dispose of it in the designated waste container.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond personal protection to include the safe handling of the chemical during experiments and its ultimate disposal.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the PPE Selection Guide table.
-
Contain the Spill: For solid spills, carefully cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an inert absorbent material to dike the spill.
-
Clean the Spill: Carefully scoop the contained material into a clearly labeled, sealed waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. For residual aromatic amine contamination, specialized decontamination solutions are commercially available.
-
Dispose of Waste: All contaminated materials, including paper towels, absorbents, and disposable PPE, must be disposed of as hazardous waste.
Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound and any solutions containing it should be collected in a clearly labeled, sealed, and chemically compatible container. As a chlorinated aromatic compound, it may fall under the EPA hazardous waste code F002 (spent halogenated solvents) or be classified based on its characteristics (e.g., toxicity). Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream labeling and disposal procedures.
-
Contaminated PPE and Materials: All disposable PPE, absorbent materials from spills, and any other materials that have come into contact with the compound must be collected in a separate, clearly labeled hazardous waste container.
The recommended disposal method for chlorinated organic compounds is high-temperature incineration (typically above 1100°C) in a facility equipped with appropriate scrubbers to neutralize the resulting acidic gases.
Visualizing the PPE Selection Process
To aid in the rapid and accurate selection of PPE, the following decision-making workflow is provided.
Caption: PPE selection workflow for this compound.
By internalizing these principles and procedures, you and your team can confidently work with this compound, ensuring both personal safety and the integrity of your valuable research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
